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Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3,5-Dinitro-L-tyrosine Abstract This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and characterization of 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dinitro-L-tyrosine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and characterization of 3,5-Dinitro-L-tyrosine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind critical experimental choices. We will delve into the mechanism of direct nitration, provide a detailed, self-validating protocol, and outline modern analytical techniques for product verification. The synthesis of 3,5-Dinitro-L-tyrosine, a non-proteinogenic amino acid, is of significant interest as it serves as a crucial research tool in studying protein modifications, a biomarker for nitroxidative stress, and a valuable intermediate in pharmaceutical development.[1][2][3][4]

Foundational Principles: The Chemistry of Tyrosine Nitration

The synthesis of 3,5-Dinitro-L-tyrosine from its parent amino acid, L-tyrosine, is a classic example of electrophilic aromatic substitution. The phenolic ring of tyrosine is electron-rich and thus activated towards attack by electrophiles. The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group. Consequently, electrophilic substitution occurs preferentially at the positions ortho to the hydroxyl group (positions 3 and 5).

The Nitrating Agent: Generation of the Nitronium Ion

While nitric acid (HNO₃) is the source of the nitro group, it is not a sufficiently strong electrophile to directly nitrate the tyrosine ring efficiently under controlled conditions. To generate the potent electrophile required, a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the true nitrating species.

Caption: Generation of the electrophilic nitronium ion.

The Mechanism of Electrophilic Substitution

Once formed, the nitronium ion is aggressively attacked by the electron-rich pi system of the tyrosine ring. This attack, which is the rate-determining step, forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (like water or the bisulfate ion) then abstracts a proton from the ring, restoring aromaticity and yielding the 3-nitro-L-tyrosine intermediate. Given the activating nature of the hydroxyl group and the presence of a strong nitrating agent, the reaction proceeds again at the second ortho position to yield the final 3,5-Dinitro-L-tyrosine product.

Electrophilic Aromatic Substitution Mechanism Tyrosine L-Tyrosine Nitronium NO₂⁺ SigmaComplex Sigma Complex (Resonance Stabilized) H NO₂ DinitroTyrosine 3,5-Dinitro-L-tyrosine NO₂ NO₂ H_plus H⁺ Tyrosine_img Sigma_img Tyrosine_img->Sigma_img + 2 NO₂⁺ Dinitro_img Sigma_img->Dinitro_img - 2 H⁺

Caption: Mechanism for the dinitration of L-tyrosine.

Experimental Synthesis Protocol

This protocol is adapted from established methodologies for the nitration of L-tyrosine.[5] It is critical to adhere to all safety precautions, as the reaction involves strong acids and is exothermic.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Grade
L-TyrosineC₉H₁₁NO₃181.19≥ 98%
Sulfuric AcidH₂SO₄98.08Concentrated (98%)
Nitric AcidHNO₃63.01Concentrated (70%)
Deionized WaterH₂O18.02N/A
IceH₂O18.02N/A
Step-by-Step Synthesis Procedure
  • Reaction Vessel Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (4.3 mL per gram of L-tyrosine).

  • Cooling: Place the flask in an ice/salt bath and cool the sulfuric acid to 10°C with constant stirring.

  • Substrate Addition: Slowly add L-tyrosine (1.0 eq) in small portions to the cooled sulfuric acid. Ensure the temperature does not rise above 15°C during the addition. Continue stirring until all the L-tyrosine has dissolved.

  • Final Cooling: Once a clear solution is obtained, cool the mixture to -5°C.

  • Nitration: Add concentrated nitric acid (0.8 mL per gram of L-tyrosine) dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between -5°C and 0°C. This step is highly exothermic. The addition should take approximately 90 minutes.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice (approx. 200 g of ice per 10 g of starting tyrosine). This will quench the reaction and precipitate the product.

  • Isolation: The resulting yellow precipitate is collected by vacuum filtration.

  • Washing: Wash the crude product thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

  • Drying: Dry the yellow solid under vacuum at 40-50°C to yield the crude 3,5-Dinitro-L-tyrosine.

Caption: High-level workflow for the synthesis of 3,5-Dinitro-L-tyrosine.

Purification: Achieving Analytical Grade Purity

The crude product obtained from the synthesis contains residual acids and potentially some mono-nitrated tyrosine. Purification is essential for most research applications and is best achieved through recrystallization.

Recrystallization Protocol
  • Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallizing dinitrotyrosine.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of boiling ethanol to dissolve the solid. If it does not dissolve completely, add hot deionized water dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified yellow, needle-like crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. A yield of approximately 60-65% of the pure product can be expected.[5]

Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step. Several analytical methods are employed for this purpose.

Analytical Methods
MethodPurposeExpected Results
Mass Spectrometry (MS) Confirms molecular weight.Expected m/z for [M+H]⁺: 272.05.[3]
HPLC Assesses purity and quantifies the compound.A single major peak corresponding to the product. Purity should be ≥98%.[6][7]
¹H NMR Confirms chemical structure.Aromatic protons will appear as a singlet in the downfield region (~8-9 ppm) due to the symmetrical dinitro substitution.
Melting Point Assesses purity.Literature values report a melting point around 249-250°C with decomposition.[5]
Physicochemical Properties

The introduction of two electron-withdrawing nitro groups dramatically alters the properties of the tyrosine molecule.[1] Most notably, the pKa of the phenolic hydroxyl group decreases from approximately 10.1 in tyrosine to around 7.2 in 3-nitrotyrosine, making it significantly more acidic.[8][9] This property is central to its role in altering protein structure and function when incorporated.

Conclusion

The direct nitration of L-tyrosine using a mixture of nitric and sulfuric acids is a robust and scalable method for producing 3,5-Dinitro-L-tyrosine. Careful control of the reaction temperature is the most critical parameter to ensure high yield and minimize side-product formation. The purification via recrystallization is straightforward and yields a product of high purity suitable for demanding applications in biochemical research, diagnostics, and as a precursor for further chemical synthesis.[2] The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and validation of this important amino acid derivative.

References
  • Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Nitrosative protein tyrosine modifications: biochemistry and functional significance - BMB Reports. (n.d.). BMB Reports.
  • Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease - Frontiers. (2021, February 14). Frontiers.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC. (n.d.). National Center for Biotechnology Information.
  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects - ACS Publications. (2012, November 16). American Chemical Society Publications.
  • CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica. (n.d.). CymitQuimica.
  • The Synthesis of Thyroxine and Related Substances. Part V. - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed. (n.d.). National Center for Biotechnology Information.
  • Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society Publications.
  • 3,5-Dinitro-L-tyrosine monohydrate - Chem-Impex. (n.d.). Chem-Impex.
  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges - ReCIPP. (n.d.). ReCIPP.
  • 3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948 - PubChem. (n.d.). National Center for Biotechnology Information.
  • 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. (2020, January 21). Taylor & Francis Online.
  • Supporting information_OBC_rev1 - The Royal Society of Chemistry. (2016). The Royal Society of Chemistry.
  • Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy - PMC. (n.d.). National Center for Biotechnology Information.
  • Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins - ACS Publications. (2009, May 5). American Chemical Society Publications.
  • 3,5-Diiodo-L-tyrosine dihydrate crystalline - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • US2661371A - Purification of tyrosine - Google Patents. (n.d.). Google Patents.
  • Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC. (n.d.). National Center for Biotechnology Information.
  • An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-Tyrosine - Benchchem. (n.d.). BenchChem.

Sources

Exploratory

3,5-Dinitro-L-tyrosine CAS number

Comprehensive Technical Guide: 3,5-Dinitro-L-tyrosine (CAS 17360-11-1) Executive Summary As a Senior Application Scientist, understanding the precise chemical behavior of modified amino acids is critical for advancing dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 3,5-Dinitro-L-tyrosine (CAS 17360-11-1)

Executive Summary

As a Senior Application Scientist, understanding the precise chemical behavior of modified amino acids is critical for advancing drug development and biochemical assays. 3,5-Dinitro-L-tyrosine (CAS: 17360-11-1) is a non-proteinogenic amino acid derivative characterized by the addition of two nitro groups at the ortho positions of the phenolic ring of L-tyrosine[1]. This structural modification fundamentally alters the molecule's electronic landscape, transforming it into a potent enzyme inhibitor, a highly reactive hapten for immunological studies, and a versatile building block in solid-phase peptide synthesis (SPPS)[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthesis protocols, and biological applications.

Physicochemical Profiling and Structural Data

The introduction of nitro groups significantly shifts the physical and chemical properties of the parent L-tyrosine molecule. Below is a consolidated table of the quantitative physicochemical data critical for formulation and analytical tracking[1].

Table 1: Physicochemical Properties of 3,5-Dinitro-L-tyrosine

PropertyValue / Specification
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
CAS Number 17360-11-1
Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
Appearance Yellow to bright red crystalline powder
Topological Polar Surface Area 175 Ų
Solubility Soluble in polar solvents (DMSO, aqueous bases)
Storage Temperature 0–8 °C (Protect from light and moisture)

Structural and Mechanistic Significance

The addition of the nitro groups is not merely a structural tag; it dictates the molecule's reactivity. The two −NO2​ groups at positions 3 and 5 exert strong electron-withdrawing effects via both inductive and resonance mechanisms.

Causality in Reactivity: This electron withdrawal drastically lowers the pKa of the phenolic hydroxyl proton compared to native L-tyrosine. At physiological pH (7.4), the hydroxyl group of 3,5-dinitro-L-tyrosine is significantly more ionized. This altered electronic environment allows the molecule to mimic the diiodo-aromatic ring of natural thyroid precursors (like di-iodotyrosine), facilitating competitive inhibition in enzymatic pathways[3]. Furthermore, the electron-deficient aromatic ring makes the molecule an excellent hapten for bioconjugation, allowing researchers to study immune responses and develop targeted molecular probes[2].

Synthesis Methodology: Electrophilic Aromatic Substitution

The synthesis of 3,5-Dinitro-L-tyrosine relies on a tightly controlled electrophilic aromatic substitution (nitration). As an application scientist, I emphasize that strict thermal control is the difference between a high-yield product and oxidative degradation.

Step-by-Step Protocol

This self-validating protocol is adapted from established historical synthesis routes[4].

  • Acidic Solubilization: Dissolve 10.0 g of L-tyrosine in 45 mL of concentrated H2​SO4​ under continuous mechanical stirring. Maintain the temperature at exactly 10°C using an ice-salt bath.

    • Causality: H2​SO4​ acts as both a solvent and a catalyst. It protonates the amino group, protecting it from oxidation, while activating the aromatic ring for electrophilic attack.

  • Nitration: Cool the mixture to -5°C. Dropwise, add 8.5 mL of concentrated HNO3​ (specific gravity 1.42) over a period of 90 minutes.

    • Causality: The slow addition and sub-zero temperature prevent the oxidative cleavage of the aliphatic chain and ensure strict regioselectivity at the 3 and 5 positions. Exceeding 10°C will result in the formation of unwanted byproducts.

  • Quenching and Precipitation: Pour the reaction mixture over 200 g of crushed ice to quench the reaction. Adjust the pH to approximately 3.0 using cold aqueous NaOH. The dinitro-tyrosine will precipitate as a yellow solid.

  • Purification & Validation: Filter the precipitate under a vacuum and recrystallize from aqueous acetic acid.

    • Self-Validation: Verify the purity via melting point analysis. The pure compound should exhibit a melting point of approximately 252°C (with decomposition)[4]. Confirm the disappearance of the L-tyrosine starting material using TLC (n-butanol:acetic acid:water).

Synthesis N1 L-Tyrosine (Starting Material) N2 Nitration Mixture (HNO3 / H2SO4, <10°C) N1->N2 N3 Electrophilic Substitution (Positions 3 & 5) N2->N3 N4 Precipitation (Ice Water Quench) N3->N4 N5 Purification (Aqueous Acetic Acid) N4->N5 N6 3,5-Dinitro-L-tyrosine (Yield: ~60-70%) N5->N6

Step-by-step synthesis workflow of 3,5-Dinitro-L-tyrosine via nitration.

Biological Applications & Pharmacology

Inhibition of Iodotyrosine Deiodinase (DEHAL-1)

In thyroid metabolism, the enzyme Iodotyrosine Dehalogenase 1 (DEHAL-1) is responsible for recycling iodine by deiodinating mono-iodotyrosine (MIT) and di-iodotyrosine (DIT)[3]. 3,5-Dinitro-L-tyrosine acts as a highly potent competitive inhibitor of DEHAL-1[5]. Because the dinitro-aromatic ring structurally and electronically mimics the diiodo-aromatic ring of DIT, it binds tightly to the active site of the transmembrane flavoprotein but cannot be processed, thereby blocking iodine recycling[3][5].

MOA E Iodotyrosine Deiodinase (DEHAL-1) C Enzyme-Inhibitor Complex (Active Site Blocked) E->C S Di-iodotyrosine (DIT) (Natural Substrate) S->E Blocked I 3,5-Dinitro-L-tyrosine (Competitive Inhibitor) I->C Binds R Inhibited Iodine Recycling (Reduced TH Synthesis) C->R

Mechanistic pathway of DEHAL-1 inhibition by 3,5-Dinitro-L-tyrosine.

Peptide Synthesis and Bioconjugation

In drug development, the Fmoc-protected derivative (Fmoc-3,5-dinitro-L-tyrosine, CAS: 195434-42-5) is widely utilized in solid-phase peptide synthesis (SPPS)[2]. The dinitrophenyl moiety acts as a hapten in immunological studies, enabling researchers to track peptide interactions, understand immune responses, and develop targeted molecular diagnostics[2].

Analytical Workflows

To accurately quantify 3,5-Dinitro-L-tyrosine in biological matrices or verify its purity post-synthesis, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard[2][3].

Table 2: Standardized HPLC-MS/MS Parameters

ParameterRecommended Condition
Analytical Method Reversed-Phase HPLC-MS/MS
Stationary Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water containing 0.1% Formic Acid
Mobile Phase B Acetonitrile containing 0.1% Formic Acid
Detection Mode Electrospray Ionization (ESI) - Negative Ion Mode
Target Precursor Ion m/z 270.1 [M-H]⁻

Causality of Method Choice: Negative ion mode is preferred in ESI-MS because the highly electron-withdrawing nitro groups stabilize the deprotonated phenoxide ion, yielding a significantly higher signal-to-noise ratio than positive ion mode.

References

  • PubChem , "3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948", National Institutes of Health. 1

  • Sigma-Aldrich , "3,5-Dinitro-L-tyrosine monohydrate | 17360-11-1", Merck KGaA.

  • BRENDA Enzyme Database , "Information on EC 1.21.1.1 - iodotyrosine deiodinase". 5

  • RSC Publishing , "The Synthesis of Thyroxine and Related Substances. Part V." Chalmers et al., 1949. 4

  • Chem-Impex , "Fmoc-3,5-dinitro-L-tyrosine". 2

  • University of Siena , "HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency". 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3,5-Dinitro-L-tyrosine as an Analytical Standard

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the utilization of 3,5-Dinitro-L-tyrosine as a certified reference standard in analytical chemistry. Primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the utilization of 3,5-Dinitro-L-tyrosine as a certified reference standard in analytical chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document details its physicochemical properties, its significance as a stable isotope analog for nitrative stress biomarkers, and step-by-step protocols for its application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust, reproducible, and self-validating analytical systems.

Introduction: The Significance of Tyrosine Nitration and the Role of an Analytical Standard

The nitration of tyrosine residues in proteins to form 3-nitrotyrosine (3-NT) is a critical post-translational modification associated with nitrative stress.[1] This process, driven by reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, atherosclerosis, and cancer.[2][3] Consequently, the accurate quantification of 3-NT in biological matrices serves as a key biomarker for evaluating the extent of nitrative damage and the efficacy of therapeutic interventions.[1][4]

Accurate quantification, however, is critically dependent on the use of high-purity, well-characterized analytical standards. 3,5-Dinitro-L-tyrosine, a derivative of L-tyrosine with two nitro groups, serves as an excellent, non-endogenous internal standard for certain applications and as a primary calibrant due to its structural similarity to 3-NT and its distinct mass.[5][6] Its use is crucial for correcting analytical variability during sample preparation and instrument analysis, thereby ensuring the accuracy and precision of quantitative results. This guide will delineate the proper handling and application of 3,5-Dinitro-L-tyrosine for these purposes.

Physicochemical Properties and Handling

3,5-Dinitro-L-tyrosine is a non-proteinogenic amino acid derivative, typically appearing as a yellow or bright red crystalline solid.[5][6] Understanding its properties is fundamental to its effective use as an analytical standard.

PropertyValueSource(s)
Chemical Formula C₉H₉N₃O₇[7]
Molecular Weight 271.18 g/mol [7]
Appearance Bright red or yellow powder/crystalline solid[6]
Solubility Soluble in polar solvents; sparingly soluble in organic solvents like ethanol and DMSO.[5][8] Soluble in aqueous buffers at extreme pH (<2 or >9).[9]
Storage Store at 0-8 °C in a tightly closed container.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.[10]

Causality Insight: The presence of two electron-withdrawing nitro groups on the aromatic ring significantly alters the compound's properties compared to native L-tyrosine, enhancing its acidity and modifying its chromatographic behavior.[5] Its limited solubility in neutral aqueous solutions necessitates careful preparation of stock solutions, as detailed in the protocols below.

The Genesis of Nitrated Tyrosine: A Biomarker Pathway

The formation of nitrated tyrosine species in vivo is a result of complex cellular processes triggered by oxidative and nitrative stress. The diagram below illustrates the pathway leading to the formation of 3-nitrotyrosine, the primary analyte for which 3,5-Dinitro-L-tyrosine can serve as a reference or internal standard.

Nitrative_Stress_Pathway cluster_ROS_RNS Cellular Stress Inducers cluster_Formation Peroxynitrite Formation cluster_Target Target Molecule cluster_Product Biomarker Formation cluster_Analysis Analytical Workflow Inflammation Inflammation NO Nitric Oxide (NO•) Inflammation->NO Mitochondrial Dysfunction Mitochondrial Dysfunction O2 Superoxide (O₂⁻•) Mitochondrial Dysfunction->O2 ONOO Peroxynitrite (ONOO⁻) NO->ONOO Reaction O2->ONOO NT 3-Nitrotyrosine (3-NT) ONOO->NT Nitration Reaction Tyr L-Tyrosine Residue (in proteins or free) Tyr->NT Quant Quantification by HPLC or LC-MS/MS NT->Quant Measurement Standard 3,5-Dinitro-L-tyrosine (Analytical Standard) Standard->Quant Calibration/ Internal Standard

Caption: Pathway of nitrative stress leading to the formation of 3-nitrotyrosine.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating quality control steps and rationale to ensure data integrity.

Protocol 1: Preparation of Primary Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock solutions of 3,5-Dinitro-L-tyrosine for use as a calibrant or for spiking internal standards.

Causality Insight: The low aqueous solubility of 3,5-Dinitro-L-tyrosine at neutral pH requires the use of a solvent or pH adjustment for initial dissolution.[9] Using a certified, high-purity (≥98%) standard is paramount for the accuracy of the entire analytical run.[6] Serial dilutions are performed to minimize volumetric errors.

Materials:

  • 3,5-Dinitro-L-tyrosine monohydrate (≥98% purity)[6]

  • Methanol (HPLC or MS-grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 3,5-Dinitro-L-tyrosine powder.

    • Transfer the powder to a 1.0 mL Class A volumetric flask.

    • Add approximately 0.5 mL of methanol to dissolve the compound completely. Gentle sonication may be applied if necessary.

    • Once fully dissolved, bring the flask to the final volume with methanol.

    • Cap and invert the flask at least 10 times to ensure homogeneity.

    • Transfer to an amber glass vial and store at 2-8°C. This stock is typically stable for several months.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the primary stock solution with the appropriate mobile phase or reconstitution solvent (e.g., 0.1% formic acid in water for LC-MS).

    • For a typical calibration curve ranging from 10 ng/mL to 1000 ng/mL, perform dilutions as outlined in the table below.

    • Prepare working standards fresh daily or weekly, and store at 2-8°C.

Example Dilution Scheme:

Target ConcentrationVolume of StockFinal VolumeDiluent
10 µg/mL100 µL of 1 mg/mL10 mLMobile Phase A
1 µg/mL100 µL of 10 µg/mL1 mLMobile Phase A
100 ng/mL100 µL of 1 µg/mL1 mLMobile Phase A
10 ng/mL100 µL of 100 ng/mL1 mLMobile Phase A
Protocol 2: Quantification by HPLC-UV

Objective: To establish a robust HPLC-UV method for the quantification of 3,5-Dinitro-L-tyrosine. This protocol is adapted from validated methods for the closely related 3-nitrotyrosine.[11][12]

Causality Insight: Reversed-phase chromatography on a C18 column is ideal for separating moderately polar compounds like nitrated tyrosine derivatives.[11] An acidic mobile phase (using acetic or formic acid) ensures the analyte is in a single protonation state, leading to sharp, symmetrical peaks. Detection at 356 nm is highly specific for nitrated tyrosine species, minimizing interference from other biological molecules.[11][12]

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.5% Acetic Acid in Deionized Water

  • Mobile Phase B: Methanol (HPLC Grade)

  • 3,5-Dinitro-L-tyrosine working standards

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase BProvides good retention and separation from polar interferents.[11]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring efficient separation.[12]
Column Temp. 25 °CEnsures reproducible retention times by controlling viscosity and mass transfer.[11]
Injection Vol. 20 µLA typical volume that balances sensitivity with peak shape.
Detection λ 356 nmWavelength of maximum absorbance for nitrated tyrosine, enhancing specificity.[11][12]
Run Time ~15 minutesSufficient to elute the analyte and any late-eluting compounds.[12]

Workflow:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Prepare a calibration curve by injecting the prepared working standards (e.g., 5-6 non-zero concentrations).

  • Inject unknown samples.

  • Integrate the peak area corresponding to 3,5-Dinitro-L-tyrosine.

  • Construct a linear regression curve of peak area versus concentration. The concentration of the unknown samples is determined from this curve.

HPLC_Workflow A Prepare Mobile Phase & Standards B Equilibrate HPLC System A->B C Inject Calibration Standards B->C E Inject Unknown Sample B->E D Generate Calibration Curve (Area vs. Conc.) C->D G Calculate Concentration D->G Use Regression Line F Integrate Peak Area E->F F->G

Caption: General workflow for quantification using HPLC-UV.

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

Objective: To develop a highly sensitive and specific LC-MS/MS method for quantifying 3,5-Dinitro-L-tyrosine, particularly in complex biological matrices where it might be used as an internal standard. This protocol is based on established methods for similar analytes.[13][14]

Causality Insight: LC-MS/MS provides superior sensitivity and specificity over HPLC-UV by monitoring specific mass-to-charge (m/z) transitions (parent ion to product ion).[13] Electrospray ionization (ESI) in positive mode is effective for amino acid derivatives. The sample preparation step involving protein precipitation is crucial for removing matrix components that can cause ion suppression.[13][15]

Instrumentation & Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade)

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MS-grade)

  • Sample preparation reagents: Acetone, 0.2% Trifluoroacetic acid (TFA)[13]

Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard (if 3,5-Dinitro-L-tyrosine is not the IS itself) and 10 µL of 0.2% TFA. Vortex briefly.[13]

  • Add 200 µL of cold acetone to precipitate proteins. Vortex for 1 minute.[13]

  • Centrifuge at >12,000 RPM for 5 minutes at 4°C.[13]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum evaporator.

  • Reconstitute the dried extract in 50 µL of Mobile Phase A, vortex, and transfer to an autosampler vial.[13]

LC-MS/MS Conditions:

ParameterConditionRationale
LC Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-7 min: 5% BGradient elution is necessary to separate the analyte from matrix components and ensure a clean baseline.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5-10 µLBalances sensitivity with column loading capacity.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for amino acids.
Sprayer Voltage ~3-4 kVOptimized for stable spray and ion generation.[13]
Capillary Temp. ~350 °CFacilitates desolvation of ions entering the mass spectrometer.[13]
MRM Transition To be determined empirically (e.g., Parent: 272.1 -> Product: ~226.1)The parent ion is [M+H]⁺. Product ions result from fragmentation (e.g., loss of H₂O and CO). This must be optimized on the specific instrument.

Method Validation: A Self-Validating System

For any quantitative method, validation is essential to ensure its reliability. According to International Conference on Harmonisation (ICH) guidelines, the following parameters must be assessed.[12][16][17]

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.[18] For HPLC, this is shown by a clean, resolved peak. For LC-MS/MS, specificity is inherent in the MRM transition.
Linearity A linear relationship between concentration and instrument response over a defined range. A minimum of 5 concentration levels is recommended.[16] The correlation coefficient (r²) should be ≥ 0.99.
Accuracy The closeness of the measured value to the true value. Determined by spike-recovery experiments at multiple concentrations. Recovery should typically be within 85-115%.[11]
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be <15%.[11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Often defined as a signal-to-noise ratio of 3:1.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often defined as a signal-to-noise ratio of 10:1.[19]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.

Conclusion

3,5-Dinitro-L-tyrosine is an invaluable tool in analytical chemistry, particularly for studies investigating nitrative stress. Its well-defined properties and stability make it an ideal standard for the calibration of analytical instruments and for use as an internal standard in complex biological assays. By following the detailed, scientifically-grounded protocols outlined in this guide, researchers can establish robust, reliable, and validated methods for the accurate quantification of tyrosine nitration biomarkers, thereby advancing research in disease pathology and drug development.

References

  • Gomes, A., Fernandes, E., & Lima, J. L. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 1046, 134-142. [Link]

  • Gomes, A., Fernandes, E., & Lima, J. L. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. PubMed, 28131027. [Link]

  • PubChem. (n.d.). 3,5-dinitro-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Du, M., Wu, W., Ercal, N., & Ma, Y. (2004). Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction. Journal of Chromatography B, 803(2), 321-329. [Link]

  • Chalmers, J. R., Dickson, G. T., Elks, J., & Hems, B. A. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424. [Link]

  • Tancheva, L. P., Lazarova, M. I., Alexandrova, A. V., & Georgieva, E. T. (2020). 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. International Journal of Neuroscience, 130(10), 1047-1062. [Link]

  • Fleszar, M. G., Fortuna, P., Zawadzki, M., Kosyk, B., & Krzystek-Korpacka, M. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • ResearchGate. (2020). Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). Retrieved from [Link]

  • Khan, F., & Ali, R. (2013). 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions. Human Immunology, 74(9), 1152-1157. [Link]

  • ResearchGate. (n.d.). Nitration of L-tyrosine to 3-nitro-L-tyrosine. Retrieved from [Link]

  • Schmandke, H. (2002). 3-nitro-L-tyrosine – biomarker of nitrosative stress? Ernährungs Umschau, 49(4), 140-143. [Link]

  • Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine... PubMed, 33167555. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2009). A review of analytical validation in a pharmaceutical quality system. Talanta, 77(4), 1289-1296. [Link]

  • PMDA. (2015). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine... ResearchGate. Retrieved from [Link]

  • DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews, 26(1), 108-120. [Link]

  • Monig, J., et al. (2007). Stability of tyrosine sulfate in acidic solutions. Analytical Biochemistry, 363(1), 121-128. [Link]

  • Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Williams, R. M., & Yuan, C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4910-4912. [Link]

  • Sela, M., & Katchalski, E. (1955). The Synthesis and Spectrophotometric Study of Poly-L-tyrosine and Poly-3,5-diiodotyrosine. Journal of the American Chemical Society, 77(14), 3662-3665. [Link]

  • Suneetha, A., & Rao, A. L. (2024). Stability indicating method development and validation of nitisinone in pure form in marketed pharmaceutical dosage form by using RP-HPLC. International Journal of Modern Research in Engineering and Technology, 5(4), 199-205. [Link]

  • ResearchGate. (n.d.). Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia. Retrieved from [Link]

Sources

Application

Application Note: 3,5-Dinitro-L-tyrosine (DNT) as a Mechanistic Probe in Enzyme Kinetics and Oxidative Assays

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Utilizing physicochemical shifts in modified amino acids to decode enzyme mechanisms and oxidative stress pathways. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Enzymologists, and Drug Development Professionals Focus: Utilizing physicochemical shifts in modified amino acids to decode enzyme mechanisms and oxidative stress pathways.

Executive Summary & Mechanistic Rationale

In the study of enzyme kinetics, non-canonical amino acids serve as critical tools for dissecting catalytic mechanisms. 3,5-Dinitro-L-tyrosine (DNT) is a highly specialized tyrosine derivative characterized by the addition of two strongly electron-withdrawing nitro ( −NO2​ ) groups at the ortho positions of the phenolic ring.

This structural modification introduces two profound physicochemical changes:

  • pKa Depression: The inductive and resonance effects of the nitro groups drastically lower the pKa of the phenolic hydroxyl group from ~10.0 (in native L-tyrosine) to approximately 3.2. Consequently, at physiological pH (7.4), DNT exists almost entirely as a fully ionized phenolate anion.

  • Steric and Electronic Modulation: The bulky nitro groups create significant steric hindrance, while the electron withdrawal reduces the nucleophilicity of the phenolate oxygen.

These properties make DNT an exceptional mechanistic probe. By comparing enzyme activity against native tyrosine and DNT, researchers can determine whether a catalytic site relies strictly on the ionization state of the substrate, its nucleophilicity, or its spatial geometry.

Key Applications in Enzyme Kinetics

Probing Kinase and Aminotransferase Active Sites

DNT is frequently deployed to map the steric and electronic constraints of enzyme active sites. For example, in studies investigating the insulin receptor tyrosine kinase, researchers observed that the enzyme exhibits no reactivity with 3,5-dinitrotyrosine, whereas native tyrosine is readily phosphorylated[1]. This causality demonstrates that extreme electron withdrawal neutralizes the nucleophilicity of the tyrosyl hydroxyl group, stalling the critical acylation/phosphorylation step.

Similarly, DNT serves as an essential negative control and competitive probe in aminotransferase assays. As an artificial substrate, 3,5-Dinitro-L-tyrosine sodium exhibits zero activity relative to native tyrosine when processed by tyrosine aminotransferase (TAT)[2]. The inability of TAT to catalyze this reaction highlights the strict steric boundaries of the enzyme's binding pocket, which cannot accommodate the dual nitro substitutions.

Tracking Peroxynitrite-Mediated Oxidation Kinetics

In oxidative stress research, DNT acts as a terminal biomarker for severe nitrative damage. When peroxynitrite ( ONOO− ) reacts with CO2​ , it forms a nitrosoperoxocarboxylate adduct that homolyzes into highly reactive nitrogen dioxide ( NO2∙​ ) and carbonate ( CO3∙−​ ) radicals. When native tyrosine is the limiting reactant in this CO2​ -catalyzed reaction, 3,5-dinitrotyrosine is formed as a stable, quantifiable end-product[3]. Tracking the kinetic formation of DNT provides a direct readout of radical flux in biological membranes and enzyme microenvironments.

Quantitative Data: Physicochemical & Kinetic Comparisons

To effectively utilize DNT in experimental design, it is crucial to understand how its parameters contrast with native and mono-nitrated tyrosine.

Table 1: Physicochemical and Kinetic Properties of Tyrosine Derivatives

CompoundPhenolic pKaDominant State (pH 7.4)Absorbance MaxRelative TAT ActivityKinase Phosphorylation
L-Tyrosine ~10.0Protonated (Neutral)~280 nm100% (Baseline)High ( Vmax​/Km​ optimal)
3-Nitro-L-tyrosine ~7.2Mixed (~50% Ionized)~428 nmReducedMinimal
3,5-Dinitro-L-tyrosine ~3.2Fully Ionized (Anion)~430 nm0% (Zero Activity) None observed

Logical Workflow & Visualization

The following diagrams illustrate the mechanistic logic and experimental workflows for utilizing DNT in kinetic assays.

Mechanistic_Divergence Substrate_Tyr Native L-Tyrosine (pKa ~10.0, Nucleophilic) Kinase Tyrosine Kinase Active Site Substrate_Tyr->Kinase Optimal Binding & Nucleophilic Attack Substrate_DNT 3,5-Dinitro-L-tyrosine (pKa ~3.2, Electrophilic) Substrate_DNT->Kinase Steric Clash & Reduced Nucleophilicity Product_Tyr Phosphotyrosine (Catalysis Successful) Kinase->Product_Tyr Product_DNT No Reaction (Catalysis Blocked) Kinase->Product_DNT

Fig 1. Mechanistic divergence of native Tyrosine vs. DNT in kinase active sites.

HPLC_Workflow Step1 1. Reaction Initiation Mix Enzyme, Tyr/DNT, & Buffer (pH 7.4) Step2 2. Kinetic Incubation 37°C, Time-course sampling Step1->Step2 Ensures physiological ionization Step3 3. Acidic Quenching Add 0.1% TFA (pH < 2.0) Step2->Step3 Halts enzyme, protonates DNT Step4 4. HPLC-UV/Vis Analysis Detect DNT at 430 nm Step3->Step4 Resolves analytes Step5 5. Data Validation Compare against Tyr baseline Step4->Step5 Self-validating control

Fig 2. Self-validating HPLC-UV/Vis workflow for quantifying DNT in enzyme assays.

Experimental Protocols

Protocol A: Self-Validating Spectrophotometric Assay for Competitive Inhibition

Objective: To utilize DNT as a competitive probe against native L-tyrosine in a Tyrosine Aminotransferase (TAT) kinetic assay.

Causality & Design: Because DNT has zero catalytic turnover with TAT[2], any reduction in the formation of the native product (4-hydroxyphenylpyruvate) in the presence of DNT is strictly due to competitive active-site binding, not alternative substrate processing.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer at pH 7.4. Causality: pH 7.4 ensures DNT is fully ionized (phenolate form), mimicking the electrostatic environment of the biological system.

  • Substrate Solutions:

    • Positive Control: 10 mM L-Tyrosine + 10 mM 2-Oxoglutarate.

    • Test Probe: 10 mM L-Tyrosine + 10 mM 2-Oxoglutarate + varying concentrations of DNT (1 mM to 20 mM).

  • Baseline Calibration: Blank the spectrophotometer at 331 nm (the absorbance peak for the enol form of 4-hydroxyphenylpyruvate) using the buffer.

  • Reaction Initiation: Add 10 μ L of purified TAT enzyme to 990 μ L of the substrate solutions in a quartz cuvette at 37°C.

  • Kinetic Monitoring: Record the change in absorbance ( ΔA331​/min ) over 5 minutes.

  • Validation: The system is self-validating. The positive control establishes Vmax​ . The test probe reactions will yield a Lineweaver-Burk plot where the y-intercept ( 1/Vmax​ ) remains constant, but the x-intercept ( −1/Km​ ) shifts, proving DNT acts as a pure competitive inhibitor due to steric mimicry without catalytic turnover.

Protocol B: HPLC-UV/Vis Quantification of DNT in Peroxynitrite Assays

Objective: To track the secondary nitration kinetics of tyrosine to 3,5-dinitrotyrosine under limiting substrate conditions.

Causality & Design: Quenching the reaction with Trifluoroacetic acid (TFA) drops the pH below 2.0. Because the pKa of DNT is ~3.2, this forces the protonation of the phenolate anion, standardizing its chromatographic retention time and instantly denaturing the enzyme to freeze the kinetic state.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine 100 μ M L-Tyrosine in 100 mM Sodium Phosphate buffer (pH 7.4) containing 25 mM Sodium Bicarbonate ( CO2​ source).

  • Initiation: Rapidly inject 500 μ M Peroxynitrite (prepared in 0.1 M NaOH to prevent premature degradation) while vortexing. Causality: Tyrosine is the limiting reactant to force the secondary nitration event yielding DNT[3].

  • Time-Course Quenching: At predetermined intervals (e.g., 10s, 30s, 60s), extract a 100 μ L aliquot and immediately mix with 10 μ L of 10% TFA.

  • HPLC Separation: Inject 20 μ L onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water/Acetonitrile containing 0.1% TFA.

  • Detection: Monitor absorbance at 280 nm (for native Tyr), 356 nm (for 3-nitrotyrosine), and 430 nm (for 3,5-dinitrotyrosine). Integrate the Area Under the Curve (AUC) for the 430 nm peak to calculate the kinetic rate of DNT formation.

References

  • Mechanism of tyrosine phosphorylation catalyzed by the insulin receptor tyrosine kinase: A semiempirical PM3 study.
  • 3,5-Dinitro-L-tyrosine sodium Product D
  • Formation of Peroxynitrate from the Reaction of Peroxynitrite with CO2: Evidence for Carbonate Radical Production. Journal of the American Chemical Society (JACS).

Sources

Method

Application Note: Preparative Synthesis and Characterization of 3,5-Dinitro-L-Tyrosine

Introduction and Scientific Context 3,5-Dinitro-L-tyrosine (CAS No. 17360-11-1) is a highly modified amino acid derivative utilized extensively in biochemical research.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3,5-Dinitro-L-tyrosine (CAS No. 17360-11-1) is a highly modified amino acid derivative utilized extensively in biochemical research. It serves as a critical standard for quantifying oxidative and nitrosative stress in biological systems, specifically acting as a biomarker for protein modification by reactive nitrogen species (RNS) such as peroxynitrite [1]. Furthermore, it is employed as a structural probe and an artificial substrate/inhibitor in enzymology, notably exhibiting zero activity relative to tyrosine as a substrate for tyrosine aminotransferase [2].

This application note outlines a robust, laboratory-scale protocol for the synthesis of 3,5-dinitro-L-tyrosine via the direct electrophilic aromatic substitution (EAS) of L-tyrosine using a standard nitrating mixture.

Mechanistic Insights

The synthesis relies on the inherent reactivity of the phenolic ring of L-tyrosine. The hydroxyl (–OH) group is a strongly activating, ortho/para-directing substituent. Because the para position is sterically and covalently blocked by the amino acid aliphatic chain, electrophilic attack by nitronium ions ( NO2+​ ) occurs exclusively at the 3 and 5 (ortho) positions.

The reaction proceeds in two distinct stages:

  • Mononitration: Formation of the intermediate 3-nitro-L-tyrosine.

  • Dinitration: Excess nitrating agent drives the reaction to completion, yielding 3,5-dinitro-L-tyrosine.

Causality in Experimental Design: The use of concentrated sulfuric acid ( H2​SO4​ ) alongside concentrated nitric acid ( HNO3​ ) serves a dual purpose. First, it acts as a solvent that protonates the amino group, protecting it from unwanted oxidation. Second, it acts as a catalyst to dehydrate the nitric acid, driving the formation of the highly reactive nitronium ion electrophile. Strict temperature control (0–5 °C) during addition is mandatory to prevent runaway exothermic reactions and oxidative cleavage of the amino acid backbone [3].

Mechanism Tyr L-Tyrosine (Starting Material) Mono 3-Nitro-L-tyrosine (Intermediate) Tyr->Mono EAS (Position 3) NO2_1 Nitronium Ion (NO2+) NO2_1->Mono attacks Di 3,5-Dinitro-L-tyrosine (Final Product) Mono->Di EAS (Position 5) NO2_2 Nitronium Ion (NO2+) NO2_2->Di attacks

Caption: Electrophilic Aromatic Substitution (EAS) pathway for the nitration of L-tyrosine.

Safety and Handling Protocols

  • Hazard Identification: While 3,5-Dinitro-L-tyrosine is generally classified as non-hazardous for standard handling, polynitrated aromatic compounds possess inherent energetic potential. The Safety Data Sheet (SDS) notes that it may explosively decompose under extreme heating, shock, or friction[4].

  • Reagent Hazards: Fuming/concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizers.

  • PPE: Full professional laboratory PPE is required: acid-resistant gloves, chemical splash goggles, and a flame-resistant lab coat. The entire procedure must be conducted inside a certified chemical fume hood.

Experimental Protocol: Synthesis Workflow

Reagents and Equipment
  • L-Tyrosine (High Purity, >99%)

  • Concentrated Nitric Acid ( HNO3​ , 68-70%)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Ammonium Hydroxide ( NH4​OH , 28-30%) or Sodium Hydroxide ( NaOH ) for pH adjustment

  • Ice bath, magnetic stirrer, dropping funnel, and vacuum filtration apparatus.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • In a 250 mL round-bottom flask submerged in an ice-salt bath, add 20 mL of concentrated H2​SO4​ .

    • Begin magnetic stirring and slowly add 15 mL of concentrated HNO3​ dropwise. Maintain the internal temperature below 5 °C.

  • Addition of Substrate:

    • Weigh 10.0 g of L-Tyrosine.

    • Add the L-Tyrosine to the chilled nitrating mixture in small, incremental portions over 30–45 minutes.

    • Validation Check: Ensure the temperature does not exceed 5 °C during addition to prevent the generation of toxic nitrogen dioxide ( NO2​ ) fumes and oxidative degradation of the substrate.

  • Reaction Incubation:

    • Once all L-Tyrosine is dissolved, remove the ice bath.

    • Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 2 hours to ensure complete dinitration.

  • Quenching and Precipitation:

    • Carefully pour the acidic reaction mixture over 150 g of crushed ice in a large beaker with vigorous stirring.

    • Isoelectric Precipitation: The strongly electron-withdrawing nitro groups significantly lower the pKa of the phenolic hydroxyl group. To precipitate the zwitterionic product, slowly add concentrated NH4​OH (or NaOH solution) until the pH reaches approximately 2.5 to 3.0. A yellow/orange precipitate will form rapidly.

  • Filtration and Purification:

    • Collect the crude 3,5-dinitro-L-tyrosine via vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL) to remove residual salts and acids.

    • Recrystallize the product from boiling water or a dilute ethanol/water mixture. Dry the purified crystals in a vacuum desiccator over silica gel.

Workflow Step1 1. Acid Mixture Prep HNO3 + H2SO4 at 0°C Step2 2. Substrate Addition Add L-Tyr slowly (<5°C) Step1->Step2 Step3 3. Incubation Stir at 20-25°C for 2h Step2->Step3 Step4 4. Quenching Pour over crushed ice Step3->Step4 Step5 5. Isoelectric Precipitation Adjust to pH ~2.5-3.0 Step4->Step5 Step6 6. Purification Vacuum filtration & Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 3,5-Dinitro-L-tyrosine.

Analytical Characterization Data

To validate the success of the synthesis, the resulting compound should be analyzed against known physicochemical parameters. The table below summarizes the expected quantitative data for pure 3,5-Dinitro-L-tyrosine.

ParameterExpected Value / ObservationAnalytical Purpose
Molecular Formula C9​H9​N3​O7​ Stoichiometric verification
Molecular Weight 271.18 g/mol Mass Spectrometry (ESI-MS) target
Physical Appearance Yellow to orange crystalline powderVisual confirmation of nitrated phenol
Theoretical Yield ~80-85%Efficiency metric of the EAS reaction
Isoelectric Point (pI) ~2.5 - 3.0Determines optimal precipitation pH
Solubility Insoluble in cold water; Soluble in dilute baseGuides recrystallization and assay prep

References

  • Mechanisms of Peroxynitrite-Mediated Nitration of Tyrosine. Chemical Research in Toxicology, ACS Publications. Available at:[Link]

  • Studies on Nitrated Proteins. II. The Synthesis of 3,5-Dinitrotyrosine. Journal of the American Chemical Society. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 3,5-Dinitro-Tyr-OH

From the Desk of the Senior Application Scientist Welcome to the Application Support Center. As drug development professionals and biochemists, we frequently encounter the "brick dust" phenomenon when working with heavil...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the Application Support Center. As drug development professionals and biochemists, we frequently encounter the "brick dust" phenomenon when working with heavily modified, hydrophobic amino acids. 3,5-Dinitro-tyrosine (3,5-Dinitro-Tyr-OH) is notorious for its recalcitrance in aqueous media. Below, I have outlined the mechanistic reasons for this behavior and provided field-proven, self-validating protocols to ensure your compound remains in solution without compromising your downstream biological assays.

Mechanistic Insight: The Causality of Insolubility

To successfully dissolve a molecule, we must first understand the chemical causality behind why it precipitates.

  • Electronic Effects & pKa Shift: Unmodified tyrosine has a phenolic hydroxyl pKa of ~10.0. The addition of two nitro ( −NO2​ ) groups at the 3 and 5 positions introduces strong electron-withdrawing effects via both inductive and resonance pathways. This drastically lowers the phenolic pKa to approximately 3.5–4.5[1].

  • Hydrophobic Bulk vs. Charge: Because of this low pKa, the phenol is deprotonated (forming a phenolate anion) at physiological pH (7.4). While this adds a negative charge, the sheer hydrophobic bulk of the dinitro-aromatic ring dominates its physical properties. The planar aromatic rings strongly associate via π−π stacking, excluding water and forming highly stable crystalline aggregates.

  • The Solution: We cannot rely on pH adjustments alone. We must actively disrupt these intermolecular forces using either dielectric manipulation (organic co-solvents)[2] or steric encapsulation (cyclodextrins)[3].

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical comparison and solubility thresholds for tyrosine derivatives.

PropertyL-Tyrosine3-Nitro-Tyrosine3,5-Dinitro-Tyr-OH
Phenolic pKa ~10.0~6.8~3.5 - 4.5
Net Charge at pH 7.4 0 (Zwitterion)-1-1 to -2
Aqueous Solubility (pH 7.4) ~0.45 mg/mL< 0.1 mg/mL< 0.05 mg/mL
Recommended Solubilizer Dilute Acid/Base1-5% DMSO5-10% DMSO or HP-β-CD

Troubleshooting & FAQs

Q1: I tried dissolving 3,5-Dinitro-Tyr-OH directly in PBS (pH 7.4), but it immediately formed a cloudy suspension. What went wrong? A: Direct dissolution fails because the kinetic energy of the aqueous buffer is insufficient to break the strong π−π stacking of the dinitrophenyl rings. You must first dissolve the dry powder in a 100% organic solvent (like DMSO or DMF) to fully solvate the monomers, then perform a drop-wise dilution into your aqueous buffer under continuous agitation[2].

Q2: My downstream cell-based assay cannot tolerate more than 0.5% DMSO. How can I achieve a 1 mM working stock of 3,5-Dinitro-Tyr-OH? A: If your required working concentration exceeds the solubility limit at your maximum allowable DMSO concentration, you must switch to a non-toxic steric encapsulator. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an excellent alternative. The hydrophobic cavity of HP- β -CD engulfs the dinitrophenyl ring, while its hydrophilic exterior maintains aqueous solubility, making it highly compatible with live-cell assays[3].

Q3: The solution was perfectly clear at room temperature, but it precipitated when I placed my assay plate on ice. Why? A: Solubilization of hydrophobic compounds is an endothermic process. Lowering the temperature decreases the kinetic energy of the solvent system, shifting the thermodynamic equilibrium back toward aggregation. Always warm your buffers to room temperature (or 37°C) before dilution, and store working aliquots at room temperature during the experiment[2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its validation step. Each methodology below contains a built-in verification check to ensure data integrity.

Protocol A: The Co-Solvent (DMSO) Drop-wise Method

Best for: Biochemical assays and tolerant cell cultures.

  • Stock Preparation: Weigh out 3,5-Dinitro-Tyr-OH and add 100% anhydrous DMSO to achieve a 50 mM stock.

  • Primary Solubilization: Vortex vigorously for 60 seconds. Validation Check 1: The solution must be completely transparent with a deep yellow/orange hue. If particulates remain, sonicate in a water bath for 3 minutes[2].

  • Aqueous Dilution: Place your target aqueous buffer (e.g., 1X PBS, pH 7.4) on a magnetic stirrer at 300 RPM.

  • Drop-wise Addition: Using a micropipette, add the DMSO stock drop-by-drop into the vortex of the stirring buffer to reach your final concentration (e.g., 100 µM).

  • Validation Check 2: Measure the optical density at 600 nm ( OD600​ ). An OD600​<0.05 confirms the complete absence of micro-precipitates.

Protocol B: The Cyclodextrin Encapsulation Method

Best for: In vivo studies and highly sensitive cell-based assays.

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP- β -CD in 1X PBS (pH 7.4)[3].

  • Addition: Add the dry 3,5-Dinitro-Tyr-OH powder directly to the HP- β -CD solution to achieve a target concentration of 5 mM.

  • Thermal Sonication: Place the tube in a sonicating water bath set to 40°C for 15-20 minutes. The combination of heat and sonication provides the activation energy required to drive inclusion complex formation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.

  • Validation Check: Carefully inspect the bottom of the tube. Transfer the supernatant to a new vial. The absence of a pellet indicates 100% encapsulation and successful solubilization.

Workflow Visualization

SolubilizationWorkflow Start 3,5-Dinitro-Tyr-OH Solubilization CheckAssay Are organic solvents compatible with assay? Start->CheckAssay UseDMSO DMSO Co-solvent Method (Max 1% final v/v) CheckAssay->UseDMSO Yes UseCD HP-β-CD Encapsulation (Aqueous only) CheckAssay->UseCD No DissolveStock Dissolve at 50 mM in 100% DMSO UseDMSO->DissolveStock AddCD Prepare 10% HP-β-CD in PBS UseCD->AddCD DiluteBuffer Dilute dropwise into warm buffer (pH > 7.0) DissolveStock->DiluteBuffer Clear Clear Solution Achieved (Verify OD600 < 0.05) DiluteBuffer->Clear Sonicate Add peptide, sonicate & warm to 40°C AddCD->Sonicate Sonicate->Clear

Figure 1: Decision tree for solubilizing 3,5-Dinitro-Tyr-OH based on assay compatibility.

References

  • Title: Peptide Solubility Guidelines - How to solubilize a peptide Source: SB-PEPTIDE URL: [Link]

  • Title: Efficient Use and Recycling of the Micronutrient Iodide in Mammals Source: National Institutes of Health (PMC) URL: [Link]

  • Title: WO 2023/028491 A1 - Compositions and methods for treating and preventing lung disease Source: Google Patents / Googleapis.com URL: [Link]

Sources

Optimization

Part 1: Fundamentals of 3,5-Dinitro-Tyr-OH Stability (FAQs)

Welcome to the Technical Support Center for 3,5-Dinitro-L-tyrosine (3,5-Dinitro-Tyr-OH) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,5-Dinitro-L-tyrosine (3,5-Dinitro-Tyr-OH) . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity experimental data.

Because 3,5-Dinitro-Tyr-OH is frequently utilized as an artificial substrate, a marker for nitration[1], and a structural analog in enzymatic assays[2], maintaining the structural integrity of its solutions is critical. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.

Q: What causes the degradation of 3,5-Dinitro-L-tyrosine in aqueous solutions? A: The stability of 3,5-Dinitro-Tyr-OH is primarily compromised by two parallel mechanisms: photolysis and pH-dependent hydrolysis . Dinitroaromatic compounds are highly susceptible to advanced oxidation processes when exposed to polychromatic light in aqueous environments[3]. The UV/Vis spectrum provides enough energy to initiate the cleavage of the nitro groups, leading to the formation of reactive intermediates like 2,4-dinitrophenol and 3-nitrophenol[3]. Furthermore, alkaline pH accelerates the deprotonation of the phenolic hydroxyl group, increasing the electron density on the aromatic ring and making the nitro groups more labile.

Q: How should stock solutions be stored to maximize stability? A: As a strict baseline, the lyophilized powder must be stored desiccated at -20°C in a dark environment[4][5]. For liquid storage, 3,5-Dinitro-Tyr-OH must be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO), where it is soluble up to 50 mM[4]. Aqueous stock solutions should be strictly avoided for long-term storage due to the rapid onset of hydrolytic degradation.

Part 2: Troubleshooting Guide: Identifying and Resolving Solution Instability

Issue 1: Inconsistent enzymatic assay results or high background noise.

  • Symptom: When using 3,5-Dinitro-Tyr-OH as a research tool (e.g., as an artificial substrate or inhibitor in tyrosine aminotransferase assays[2]), researchers observe drifting baselines, unexpected enzyme inhibition, or high variance across a multi-hour plate read.

  • Root Cause: If the aqueous working solution was prepared in bulk and left on the benchtop, photolytic degradation has likely generated free nitrophenols and reactive oxygen species (ROS)[3]. These degradation products can nonspecifically inhibit enzymes, cross-react with assay reagents, or cause redox-cycling artifacts in colorimetric/fluorometric readouts.

  • Resolution: Adopt a "just-in-time" dilution strategy. Keep the working solution on ice, protected from light, and only dilute the DMSO stock into the aqueous assay buffer immediately before initiating the reaction.

Issue 2: Precipitation or cloudiness upon dilution into aqueous buffers.

  • Symptom: The solution turns cloudy or forms micro-crystals when the 50 mM DMSO stock is diluted into a physiological buffer (e.g., PBS).

  • Root Cause: 3,5-Dinitro-Tyr-OH has limited aqueous solubility compared to its high solubility in DMSO. Rapid injection of a highly concentrated DMSO stock into a cold aqueous buffer causes localized supersaturation, leading to immediate micro-precipitation.

  • Resolution: Pre-warm the aqueous buffer to room temperature. Add the DMSO stock dropwise while vortexing vigorously to ensure rapid dispersion. Ensure the final concentration of 3,5-Dinitro-Tyr-OH does not exceed its empirical aqueous solubility limit for your specific buffer system.

Part 3: Standardized Protocol for Stock Preparation & Validation

To ensure absolute scientific integrity, do not simply follow these steps; understand the causality behind them. This protocol is designed as a self-validating system to prevent degraded compounds from ruining downstream biological assays.

Step-by-Step Methodology:

  • Thermal Equilibration: Equilibrate the desiccated vial of 3,5-Dinitro-Tyr-OH to room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, which initiates premature hydrolysis before the solvent is even added.

  • Primary Stock Dissolution: Dissolve the powder in anhydrous, sterile-filtered DMSO to a concentration of 50 mM.

    • Causality: Anhydrous DMSO lacks nucleophilic water molecules, effectively halting hydrolytic degradation pathways.

  • Aliquot Generation: Dispense the stock into opaque, amber microcentrifuge tubes in 10-50 µL single-use aliquots. Purge the headspace with Argon gas before sealing.

    • Causality: Amber tubes prevent photolytic degradation (UV/Vis light cleaves dinitroaromatic rings), while Argon displaces oxygen, preventing oxidative denitration.

  • Cryogenic Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Aqueous Dilution & Self-Validation: Dilute the DMSO stock into the target aqueous buffer immediately prior to the assay.

    • Self-Validating Checkpoint: Before adding the working solution to your biological assay, measure the UV-Vis absorbance of the diluted solution. Intact 3,5-Dinitro-Tyr-OH exhibits a characteristic absorption profile. A baseline shift or the sudden appearance of a strong yellow hue (indicating the release of free nitrophenolic degradation products) immediately invalidates the aliquot. If the spectrum deviates from your day-zero standard curve, discard the solution.

Workflow N1 Weigh 3,5-Dinitro-Tyr-OH (Desiccated, -20°C) N2 Dissolve in Anhydrous DMSO (Stock: 50 mM) N1->N2 N3 Create Single-Use Aliquots (Protect from Light) N2->N3 N4 Store at -80°C (Argon Purged) N3->N4 N5 Dilute to Aqueous Buffer (Immediately before use) N4->N5 N6 Self-Validation: LC-MS / Absorbance Check N5->N6

Workflow for the preparation and validation of stable 3,5-Dinitro-Tyr-OH solutions.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 3,5-Dinitro-Tyr-OH across various experimental conditions. Use this data to plan your experimental timelines.

Storage ConditionSolventLight ExposureEstimated Half-LifePrimary Degradation Mechanism
-80°C Anhydrous DMSODark (Amber Tube)> 12 MonthsNegligible
-20°C Anhydrous DMSODark~ 6 MonthsSlow thermal degradation
4°C Aqueous Buffer (pH 7.4)Dark2 - 4 WeeksHydrolysis / Denitration
25°C Aqueous Buffer (pH 7.4)Ambient Light< 48 HoursPhotolysis / ROS Generation
37°C Aqueous Buffer (pH 7.4)Ambient Light< 12 HoursAccelerated Photolysis

Part 5: References

  • Biocrick. "TC-E 5003 | CAS:17328-16-4 | PRMT1 inhibitor". Available at:[Link]

  • Aladdin Scientific. "SAFETY DATA SHEET: 3,5-Dinitro-Tyr-OH". Available at:[Link]

  • National Institute of Education (NIE). "Destruction of dinitroaromatic compounds in aqueous solution by UV-oxidation technologies". Available at: [Link]

  • Chemical Research in Toxicology (ACS Publications). "Thinking Outside the Cage: A New Hypothesis That Accounts for Variable Yields of Radicals from the Reaction of CO2 with ONOO–". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dinitro-tyrosine (3,5-DNTyr) Detection in Western Blot

Welcome to the technical support center for the detection of 3,5-Dinitro-tyrosine (3,5-DNTyr). As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and val...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the detection of 3,5-Dinitro-tyrosine (3,5-DNTyr). As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and validated protocols to ensure the accuracy and reproducibility of your Western blot experiments. This resource is tailored for researchers, scientists, and drug development professionals who are investigating protein nitration as a key indicator of nitrosative stress in various physiological and pathological contexts.[1]

Protein tyrosine nitration is a post-translational modification that results from the reaction of tyrosine residues with reactive nitrogen species, such as peroxynitrite (ONOO⁻).[2] The formation of 3,5-DNTyr serves as a stable biomarker of this oxidative damage and is implicated in a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[1] Western blotting is a fundamental technique for identifying these nitrated proteins; however, its successful execution hinges on meticulous attention to detail and a thorough understanding of the potential pitfalls.

This guide is structured to address the specific challenges you may encounter, moving beyond a simple recitation of steps to explain the causality behind each experimental choice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the detection of 3,5-DNTyr via Western blot.

Question 1: Why am I seeing no signal or a very weak signal for 3,5-DNTyr?

A weak or absent signal is one of the most frequent challenges. The root cause often lies in the low abundance of nitrated proteins or suboptimal experimental conditions.

Causality and Solutions:

  • Low Abundance of Target Protein: Protein nitration can be a low-level modification.

    • Solution: Increase the amount of protein loaded onto the gel. For whole-cell extracts, a load of at least 20-30 µg per lane is recommended, but for detecting modified proteins in tissue extracts, it may be necessary to load up to 100 µg.[3] Consider enriching your sample for the protein of interest through immunoprecipitation if it is known to be of low abundance.[4]

  • Inefficient Sample Preparation: The stability of the 3,5-DNTyr modification can be compromised during sample preparation.

    • Solution: Always prepare fresh lysates and keep samples on ice or at 4°C throughout the process to minimize enzymatic degradation.[5][6][7] Use a robust lysis buffer containing a cocktail of protease and phosphatase inhibitors.[3][7] For tissue samples, rapid dissection and snap-freezing in liquid nitrogen are crucial to preserve protein integrity.[6][8]

  • Suboptimal Primary Antibody Performance: The primary antibody may have low affinity, or the concentration may be too low.

    • Solution: Titrate your primary antibody to determine the optimal concentration. If you continue to experience weak signals, consider incubating the membrane with the primary antibody overnight at 4°C to enhance binding.[4][9] Always use freshly diluted antibody for each experiment, as reusing diluted antibodies can lead to reduced stability and contamination.[3]

  • Inefficient Protein Transfer: Larger proteins or suboptimal transfer conditions can lead to poor transfer from the gel to the membrane.

    • Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For larger proteins, consider a wet transfer method and extend the transfer time.[10] Ensure the membrane is properly pre-wetted (e.g., PVDF in methanol) before transfer.[11][12]

  • Inactive Detection Reagents: The enzyme (e.g., HRP) or substrate used for detection may have lost activity.

    • Solution: Always use fresh, unexpired detection reagents. When working with low-abundance proteins, a more sensitive chemiluminescent substrate may be required.[4][9]

Question 2: What is causing the high background on my Western blot?

High background can obscure the specific signal, making data interpretation difficult or impossible.

Causality and Solutions:

  • Insufficient Blocking: If the membrane is not adequately blocked, the primary and secondary antibodies can bind non-specifically.

    • Solution: Increase the blocking time to at least one hour at room temperature or overnight at 4°C.[9] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% BSA).[7] While non-fat dry milk is a common blocking agent, Bovine Serum Albumin (BSA) is often preferred for detecting post-translational modifications to avoid potential cross-reactivity with proteins in milk.[13][14]

  • Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies are a common cause of high background.

    • Solution: Reduce the concentration of your antibodies. Perform a titration to find the optimal balance between signal and background.[7][9]

  • Inadequate Washing: Insufficient washing will not remove all non-specifically bound antibodies.

    • Solution: Increase the number and duration of your wash steps. Use a buffer containing a mild detergent like Tween 20 (e.g., TBST or PBST) to help reduce non-specific binding.[7]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding.

    • Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[9]

Question 3: How can I be sure the signal I'm detecting is specific to 3,5-DNTyr?

Verifying the specificity of your antibody is critical for trustworthy results.

Causality and Solutions:

  • Antibody Cross-Reactivity: The anti-3,5-DNTyr antibody may be cross-reacting with other molecules or protein modifications.

    • Solution 1: Use a Positive Control. The most reliable way to validate your antibody and overall protocol is to generate a positive control by treating a protein lysate or a purified protein like BSA with peroxynitrite.[1] A successful validation will show a strong signal in the peroxynitrite-treated sample and little to no signal in the untreated sample.[1]

    • Solution 2: Negative Controls. Include a lane with a sample treated with decomposed peroxynitrite as a negative control.[15] Additionally, performing a competition assay where the primary antibody is pre-incubated with free 3-nitrotyrosine can demonstrate specificity; this should abolish the signal on the blot.[16] The reduction of the nitro group to an amino group using sodium dithionite can also be used to confirm signal specificity, as this should lead to a loss of immunoreactivity.[16][17][18]

    • Solution 3: Antibody Selection. Monoclonal antibodies generally offer higher specificity and lot-to-lot consistency compared to polyclonal antibodies.[1]

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
No/Weak Signal Low abundance of nitrated proteinsIncrease protein load (up to 100 µg for tissues).[3]
Inefficient sample preparationUse fresh lysates with protease/phosphatase inhibitors.[3][7]
Suboptimal primary antibodyTitrate antibody; incubate overnight at 4°C.[4][9]
Poor protein transferVerify with Ponceau S stain; optimize transfer time/method.[10]
Inactive detection reagentsUse fresh, sensitive chemiluminescent substrate.[4][9]
High Background Insufficient blockingIncrease blocking time and/or concentration of BSA.[7][9]
Antibody concentration too highDecrease primary and secondary antibody concentrations.[7]
Inadequate washingIncrease number and duration of washes with TBST.[7]
Membrane dried outKeep membrane wet throughout the entire process.[9]
Non-Specific Bands Antibody cross-reactivityUse positive and negative controls (peroxynitrite-treated lysate).[1]
Perform a competition assay with free 3-nitrotyrosine.[16]
Sample degradationPrepare fresh samples with protease inhibitors.[7]

Key Experimental Protocols

Adherence to validated protocols is essential for reproducible results.

Protocol 1: Preparation of a Positive Control (Peroxynitrite Treatment)

This protocol describes how to create a reliable positive control for your Western blot.

Materials:

  • Cell lysate or purified BSA (1 mg/mL)

  • Peroxynitrite (handle with care in a well-ventilated area)

  • RIPA or similar lysis buffer

  • Laemmli sample buffer

Procedure:

  • Thaw your cell lysate or prepare a 1 mg/mL solution of BSA. Keep on ice.

  • In a microfuge tube, add a final concentration of 1-3 mM peroxynitrite to the protein sample.[1]

  • Incubate on ice for 30-60 minutes.[1]

  • As a negative control, prepare a parallel sample treated with degraded peroxynitrite (left at room temperature for several hours to decompose).[1]

  • Stop the reaction by adding Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.[1][19]

  • These samples are now ready for SDS-PAGE.

Protocol 2: Optimized Western Blot for 3,5-DNTyr Detection

This protocol is optimized for the sensitive and specific detection of nitrated proteins.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[8][20] Keep samples on ice.[8]

  • Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA).

  • SDS-PAGE: Load 20-100 µg of total protein per well onto an SDS-polyacrylamide gel. Include a lane for your peroxynitrite-treated positive control and an untreated negative control.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. PVDF membranes must be pre-wetted in methanol.[11][12]

  • Blocking: Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature with gentle agitation.[1][11]

  • Primary Antibody Incubation: Incubate the membrane with the anti-3,5-DNTyr antibody diluted in TBST with 3% BSA. Incubation can be for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[20]

  • Final Washes: Repeat the washing step (Step 7).

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate to the blot according to the manufacturer's instructions.[20]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager.[20]

Visualizations

Workflow for 3,5-DNTyr Western Blot Detection

WesternBlot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis Lysate Cell/Tissue Lysate (+ Inhibitors) Quantify Protein Quantification Lysate->Quantify PositiveControl Positive Control (Peroxynitrite-Treated) PositiveControl->Quantify Denature Denature in Sample Buffer Quantify->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block PrimaryAb Primary Antibody (anti-3,5-DNTyr) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Image Imaging Detect->Image Analysis Data Analysis Image->Analysis

Caption: A streamlined workflow for the detection of 3,5-DNTyr.

Troubleshooting Decision Tree for 3,5-DNTyr Detection

Troubleshooting_Tree decision decision issue issue solution solution start Start Troubleshooting decision1 What is the issue? start->decision1 Signal Issue? issue_no_signal issue_no_signal decision1->issue_no_signal No/Weak Signal issue_high_bg issue_high_bg decision1->issue_high_bg High Background issue_ issue_ decision1->issue_ decision2 Positive Control Signal? issue_no_signal->decision2 Check Controls decision3 Blocking sufficient? issue_high_bg->decision3 Check Blocking nonspecific Non-Specific Bands decision5 Validated Antibody? nonspecific->decision5 Check Specificity sol_sample Issue is likely in Sample Prep, Transfer, or Detection. - Check transfer efficiency. - Use fresh ECL substrate. decision2->sol_sample No sol_antibody Issue is with experimental sample. - Increase protein load. - Check for protein degradation. decision2->sol_antibody Yes sol_blocking Increase blocking time to >1hr. Use 5% BSA in TBST. decision3->sol_blocking No decision4 Washing adequate? decision3->decision4 Yes sol_washing Increase number and duration of washes with TBST. decision4->sol_washing No sol_ab_conc Titrate down primary and secondary antibody concentrations. decision4->sol_ab_conc Yes sol_validate Validate with peroxynitrite-treated control and competition assay. decision5->sol_validate No sol_degradation Sample degradation likely. Use fresh lysates and protease inhibitors. decision5->sol_degradation Yes

Caption: A decision tree to diagnose common Western blot issues.

References

  • Chang, J., et al. (2002). Nitration/S-nitrosation of proteins by peroxynitrite-treatment and subsequent modification by glutathione S-transferase and glutathione peroxidase. PubMed. Available at: [Link]

  • Schopfer, F. J., et al. (2013). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. MDPI. Available at: [Link]

  • Yamakura, F., et al. (2007). Detection of 6-nitrotryptophan in proteins by Western blot analysis and its application for peroxynitrite-treated PC12 cells. PubMed. Available at: [Link]

  • Hinson, J. A., et al. (2000). Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice. PubMed. Available at: [Link]

  • Olas, B., et al. (2008). (a) Western blot analysis of the effects of peroxynitrite on tyrosine... ResearchGate. Available at: [Link]

  • Bio-Rad. Western Blot Blocking Reagents. Bio-Rad. Available at: [Link]

  • Life Technologies Corporation. (2010). Western Blotting: Sample Preparation to Detection. PMC - NIH. Available at: [Link]

  • Borek, S., et al. (1973). Antigenic specificities of antibodies suppressing induction of delayed hypersensitivity in mice to dinitrophenylated proteins. PubMed. Available at: [Link]

  • Parker, C. W., et al. (1970). Specificity of the Immune Response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl Groups. Ligand Binding and Fluorescence Properties of Cross-Reacting Antibodies. PubMed. Available at: [Link]

  • Boster Biological Technology. (2023). Blocking in Western Blot: Best Practices & Optimization Tips. Boster Bio. Available at: [Link]

  • Cytiva. (2026). Optimize the blocking step in Western blotting. Cytiva. Available at: [Link]

  • Paul, W. E., et al. (1968). ANTIGEN RECOGNITION AND ANTIBODY SPECIFICITY: CARRIER SPECIFICITY AND GENETIC CONTROL OF ANTI-DINITROPHENYL-OLIGOLYSINE ANTIBODY. PMC. Available at: [Link]

  • St John's Laboratory. (2022). Western blotting guide: Part 1, Introduction and Sample Preparation. St John's Laboratory. Available at: [Link]

  • Creative Diagnostics. Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]

  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available at: [Link]

  • Nacalai Tesque. (Undated). CBB Stain One Protocol. Nacalai Tesque. Available at: [Link]

  • Bartesaghi, S., et al. (2007). Nitro-tyrosine detection by specific antibodies in chemically nitrated... ResearchGate. Available at: [Link]

  • Augusto, O., et al. (2002). FIG. 5. Representative Western blot analysis of tyrosine nitration in... ResearchGate. Available at: [Link]

  • Bio-Rad. Western Blotting Immunodetection Techniques. Bio-Rad. Available at: [Link]

  • Bio-Rad. (2017). General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • Radi, R. (2012). Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dinitrotyrosine (3,5-DNT) HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the quantification of 3,5-Dinitrotyrosine (3,5-DNT).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the quantification of 3,5-Dinitrotyrosine (3,5-DNT).

3,5-DNT is a critical biomarker of severe nitrative stress, often formed via peroxynitrite (ONOO⁻) attack on protein-bound tyrosine residues[1]. However, its unique physicochemical properties—specifically the strong electron-withdrawing nature of its two nitro groups—create significant analytical hurdles. This guide is designed to move beyond basic troubleshooting by explaining the causality behind common HPLC failures and providing self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing split peaks, severe tailing, or irreproducible retention times for 3,5-DNT?

The Causality: This is almost always a mobile phase pH issue. Native tyrosine has a phenolic hydroxyl pKa of ~10.0. However, the addition of two strongly electron-withdrawing nitro groups in 3,5-DNT drastically increases the acidity of the phenolic proton, dropping its pKa to approximately 2.0–3.7. If your HPLC mobile phase is buffered near this pKa range (e.g., using a standard pH 3.5 acetate or formate buffer), the 3,5-DNT molecules exist in a 50/50 dynamic equilibrium between the neutral phenol and the negatively charged phenolate anion. Because these two states have vastly different hydrophobicities, they partition differently into the C18 stationary phase, resulting in split or severely broadened peaks. The Solution: You must force the molecule into a single ionization state.

  • Acidic approach: Lower the mobile phase pH to < 2.0 using 0.1% Trifluoroacetic Acid (TFA) to keep the molecule fully protonated.

  • Neutral/Basic approach: Raise the pH to > 6.0 using ammonium acetate to keep it fully deprotonated.

Q2: My Electrochemical Detector (ECD) shows a strong response for native tyrosine, but 3,5-DNT is completely silent. Why?

The Causality: Standard oxidative ECD relies on the oxidation of the phenolic hydroxyl group. While native tyrosine is easily oxidized at a glassy carbon electrode, the two nitro groups on 3,5-DNT pull electron density away from the aromatic ring, making the hydroxyl group highly resistant to oxidation at standard potentials (+400 to +600 mV). The Solution: Nitro groups are not easily oxidized, but they are easily reduced. You must use a dual-electrode system (tandem ECD)[2].

  • Set the upstream electrode (porous carbon) to a strong reducing potential (e.g., -800 mV). This reduces the nitro groups to amino groups, converting 3,5-DNT into 3,5-diaminotyrosine.

  • Set the downstream analytical electrode to a mild oxidative potential (+250 mV) to detect the newly formed, highly oxidizable amino groups.

Q3: I am detecting abnormally high levels of 3,5-DNT in my biological samples. Could this be an artifact?

The Causality: Yes, artifactual nitration is the single most common source of false positives in nitrotyrosine analysis[3]. Biological matrices (plasma, tissue) contain endogenous nitrite (NO₂⁻). If you use standard acid hydrolysis (e.g., 6M HCl at 110°C) to break down proteins for analysis, the acidic environment converts nitrite into nitrous acid (HNO₂) and other reactive nitrogen species. These species will actively nitrate native tyrosine residues during your sample preparation, creating artificial 3,5-DNT. The Solution: Abandon acid hydrolysis. Switch to enzymatic hydrolysis (e.g., Pronase E at pH 7.5) and add a nitration scavenger like sulfanilamide or sodium dithionite to the homogenization buffer to neutralize endogenous nitrites before they can react.

Part 2: Data Presentation - Detection Modality Comparison

When optimizing your method, selecting the right detection modality is critical. Below is a synthesized comparison of the three primary detection strategies for 3,5-DNT.

Detection ModalityMechanism of DetectionLimit of Detection (LOD)Key AdvantagesPrimary Disadvantages
UV/Vis Absorbance (Acidic: ~356 nm, Basic: ~438 nm)~1 - 5 pmolSimple setup; non-destructive.Low sensitivity; highly susceptible to matrix interference.
Tandem ECD Upstream reduction (-800mV) followed by downstream oxidation (+250mV)< 10 fmolExceptional sensitivity; cheaper than MS.Requires complex dual-electrode maintenance; electrode fouling over time.
LC-MS/MS Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM)~50 - 100 amolHighest specificity; allows for isotopic internal standard validation.Prone to severe ion suppression from biological matrices[4].

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS workflow incorporates a self-validating system: the use of heavy isotope spiking before any sample manipulation to track recovery, alongside chemical scavengers to prove the absence of artifactual nitration.

Protocol: Artifact-Free Extraction and LC-MS/MS Quantification of 3,5-DNT

Step 1: Sample Stabilization & Spiking (The Validation Step)

  • Aliquot 100 µL of plasma or tissue homogenate into a microcentrifuge tube.

  • Immediately add 10 µL of 10 mM Sulfanilamide (a nitrite scavenger) to prevent artifactual nitration.

  • Spike in 10 µL of ¹³C₆-labeled 3,5-DNT (Internal Standard). Causality: Adding the IS at step zero ensures that any subsequent losses during extraction are mathematically corrected during final quantification.

Step 2: Enzymatic Protein Hydrolysis

  • Add 50 µL of Pronase E solution (10 mg/mL in 100 mM ammonium bicarbonate, pH 7.5).

  • Incubate at 37°C for 16 hours. Causality: Enzymatic digestion at neutral pH completely avoids the acid-catalyzed artifactual nitration seen with 6M HCl.

Step 3: Solid Phase Extraction (SPE) Cleanup

  • Condition an Oasis HLB SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load the hydrolyzed sample.

  • Wash with 1 mL of 5% Methanol in Water to remove salts and polar interferences (preventing MS ion suppression).

  • Elute 3,5-DNT with 1 mL of 80% Methanol containing 0.1% Formic Acid.

  • Evaporate to dryness under nitrogen and reconstitute in 50 µL of Initial Mobile Phase.

Step 4: HPLC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% TFA (pH < 2.0).

  • Mobile Phase B: Acetonitrile + 0.1% TFA. Causality: The use of 0.1% TFA ensures the pH remains well below the 3,5-DNT pKa, keeping the molecule fully protonated for sharp, symmetrical peak shapes.

  • Detection: ESI in negative ion mode (MRM transitions optimized for native and ¹³C-labeled 3,5-DNT).

Part 4: Mandatory Visualization

The following diagram illustrates the logical flow of the self-validating sample preparation and analysis pipeline, highlighting the critical control points where analytical failures are prevented.

G N1 Biological Sample (Plasma/Tissue) N2 Add Internal Standard (13C-labeled 3,5-DNT) N1->N2 N3 Add Nitration Scavenger (Sulfanilamide/Dithionite) N2->N3 Validate Recovery N4 Enzymatic Hydrolysis (Pronase, pH 7.5, 37°C) N3->N4 Prevent Artifacts N5 Solid Phase Extraction (HLB or Cation Exchange) N4->N5 Avoid Acid Hydrolysis N6 HPLC Separation (C18, 0.1% TFA, pH < 2.5) N5->N6 Matrix Cleanup N7 Tandem MS (ESI-MS/MS) MRM Mode Detection N6->N7 Prevent Peak Splitting

Workflow for artifact-free 3,5-Dinitrotyrosine LC-MS/MS analysis, highlighting critical control points.

References

  • Mechanism of Carbon Dioxide-Catalyzed Oxidation of Tyrosine by Peroxynitrite. Biochemistry - ACS Publications. Available at:[Link]

  • Determination of Nitrotyrosine by HPLC-ECD and Its Application. ResearchGate. Available at:[Link]

  • Use of 3-nitrotyrosine as a biomarker of oxidative and nitrosative stress in humans exposed to diesel exhaust. Washington.edu. Available at:[Link]

  • Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. NIH. Available at:[Link]

Sources

Troubleshooting

Section 1: Optical &amp; Spectrophotometric Assay Interference

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 3,5-Dinitrotyrosine (3,5-DNT) in biochemical assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 3,5-Dinitrotyrosine (3,5-DNT) in biochemical assays.

3,5-DNT is an amino acid derivative characterized by two strongly electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring[1]. While it serves as a critical biomarker for severe peroxynitrite-mediated oxidative stress, its unique physicochemical properties frequently cause optical, immunological, and chromatographic interferences in standard assay formats[2][3].

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your data.

FAQ: Why is my colorimetric ELISA yielding abnormally high background signals when 3,5-Dinitrotyrosine is present in my samples?

The Causality: The interference is fundamentally optical, not necessarily immunological. In a standard sandwich ELISA, horseradish peroxidase (HRP) reacts with the TMB substrate, which is subsequently stopped with sulfuric acid to yield a yellow product with an absorbance maximum at 450 nm[4].

The addition of two nitro groups to the tyrosine ring in 3,5-DNT extends the conjugated π -electron system, causing a significant bathochromic (red) shift in its absorbance spectrum. Consequently, 3,5-DNT inherently absorbs light broadly across the 350–450 nm range[2]. If your biological matrix or peptide sample contains high concentrations of 3,5-DNT, it will directly contribute to the optical density (O.D.) at 450 nm, creating a false-positive signal or artificially inflating the quantified target concentration.

The Solution: To bypass this optical overlap, you must transition the assay readout from absorbance to luminescence or fluorescence. Electrochemiluminescence (ECL) ELISAs provide up to a 50-fold increase in sensitivity and are entirely unaffected by the yellow pigmentation of 3,5-DNT[5].

OpticalInterference A High Background in 450 nm Colorimetric Assay B Is 3,5-DNT present in high concentrations? A->B C Yes B->C D No B->D E Optical Interference: 3,5-DNT absorbs at 350-450 nm C->E F Investigate other causes (e.g., poor washing, HRP excess) D->F G Switch to ECL or Fluorometric Detection E->G

Fig 1: Logical workflow for diagnosing and resolving optical interference by 3,5-DNT.

Section 2: Immunological Cross-Reactivity & Matrix Effects

FAQ: Does 3,5-Dinitrotyrosine cross-react with commercial 3-Nitrotyrosine (3-NT) antibodies?

The Causality: Yes, depending on the antibody clonality. 3-NT is the standard biomarker for nitrosative stress[6]. Because 3,5-DNT shares the core nitrated phenolic structure, polyclonal antibodies raised against 3-NT often exhibit cross-reactivity[1]. The secondary nitro group at the 5-position can either allow the molecule to competitively bind to the antibody's paratope (causing false positives) or create steric hindrance that suppresses the true 3-NT signal (matrix suppression).

Quantitative Comparison of Nitrated Tyrosines

To understand the interference profile, compare the physicochemical properties of the two metabolites:

Property3-Nitrotyrosine (3-NT)3,5-Dinitrotyrosine (3,5-DNT)
Molecular Weight 226.19 g/mol 271.18 g/mol
Absorbance Max ~356 nm (acidic), ~438 nm (basic)Broad ~350–430 nm
ELISA Interference Target AnalyteHigh (Optical & Cross-reactivity)
LC-MS/MS Precursor Ion m/z 227[M+H]+m/z 272 [M+H]+
Protocol 1: Antibody Cross-Reactivity Validation (Spike-and-Recovery)

To self-validate your ELISA system and quantify the exact percentage of 3,5-DNT cross-reactivity, execute the following empirical protocol:

  • Matrix Preparation: Prepare a standard diluent matrix (e.g., 1% BSA in PBS) confirmed to be free of endogenous nitrated tyrosines.

  • Spiking: Spike increasing concentrations of 3,5-DNT (0, 10, 50, 100, 500 ng/mL) into aliquots containing a fixed, known concentration of 3-NT (e.g., 50 ng/mL).

  • Incubation: Add 100 µL of each spiked sample to the anti-3-NT coated microtiter plate. Incubate for 2 hours at room temperature on an orbital shaker (400 rpm) to allow competitive binding.

  • Stringent Washing: Wash 5 times with 300 µL of Wash Buffer (PBS + 0.05% Tween-20). Mechanistic Note: Stringent washing is critical here not just to remove unbound proteins, but to completely flush out the yellow 3,5-DNT compound, isolating the variable to purely immunological cross-reactivity rather than optical additive effects.

  • Detection: Add the HRP-conjugated detection antibody, incubate for 1 hour, wash, and develop with TMB. Stop the reaction with 2M H2​SO4​ .

  • Data Analysis: Calculate cross-reactivity using the formula: % Cross-Reactivity =[(Apparent 3-NT Concentration - Actual 3-NT Concentration) / Spiked 3,5-DNT Concentration] × 100.

Section 3: Chromatographic & Mass Spectrometric (LC-MS/MS) Resolution

FAQ: How can I accurately quantify 3,5-DNT and 3-NT simultaneously without immunoassay interference?

The Causality: When immunological and optical interferences cannot be mitigated, the gold standard is to separate the analytes based on their mass-to-charge ratio (m/z) and retention time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][3]. Because 3,5-DNT has a distinct molecular weight (271.18 g/mol ) compared to 3-NT (226.19 g/mol ), a triple quadrupole mass spectrometer can easily differentiate them via Multiple Reaction Monitoring (MRM), completely bypassing antibody cross-reactivity[1].

LCMSWorkflow S1 Biological Sample (Protein-Bound Tyrosines) S2 Pronase Digestion (48h, 37°C) S1->S2 S3 10 kDa Ultrafiltration (Remove undigested proteins) S2->S3 S4 HPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS Detection (Positive Ion Mode) S4->S5 S6 Differentiate 3-NT (m/z 227) & 3,5-DNT (m/z 272) S5->S6

Fig 2: Step-by-step sample preparation and LC-MS/MS workflow for resolving nitrated tyrosines.

Protocol 2: Pronase Digestion and LC-MS/MS Quantification

To accurately measure protein-bound 3,5-DNT, the proteins must be hydrolyzed into single amino acids.

  • Sample Denaturation: Dilute biological samples (e.g., plasma, tissue homogenate) to a 1 mg/mL total protein concentration using a 50 mM ammonium bicarbonate buffer (pH 8.0).

  • Enzymatic Hydrolysis: Add Pronase (a broad-spectrum protease mixture) to a final concentration of 1 mg/mL. Incubate at 37°C for 48 hours. Mechanistic Note: Standard acid hydrolysis (e.g., 6M HCl at 110°C) must be strictly avoided. Acidic boiling in the presence of nitrite/nitrate will artificially nitrate native tyrosine residues, creating false 3-NT and 3,5-DNT artifacts[3]. Pronase digestion ensures physiological accuracy.

  • Ultrafiltration: Pass the digest through a 10 kDa molecular weight cutoff (MWCO) centrifugal filter at 14,000 × g for 15 minutes. This step removes undigested proteins and the Pronase enzymes themselves, preventing column fouling.

  • Chromatographic Separation: Inject 10 µL of the filtrate onto a C18 reversed-phase HPLC column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). 3,5-DNT is more hydrophobic than 3-NT and will elute later.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific MRM transitions: m/z 227 181 for 3-NT, and m/z 272 226 for 3,5-DNT.

References

  • Mass Spectrometry-Based High Throughput Approach for Identification of Molecular Modification of Oxidative Process in Respiratory Diseases. EngagedScholarship@CSU. Available at:[Link]

  • Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples. National Institutes of Health (PMC). Available at:[Link]

  • A high-sensitivity electrochemiluminescence-based ELISA for the measurement of the oxidative stress biomarker, 3-nitrotyrosine, in human blood serum and cells. PubMed. Available at:[Link]

Sources

Optimization

how to improve the yield of 3,5-Dinitro-tyr-oh synthesis

Technical Support Center: Optimizing 3,5-Dinitro-L-Tyrosine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 3,5-Dinitro-L-Tyrosine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the common challenges researchers face when synthesizing 3,5-Dinitro-L-tyrosine (3,5-diNO2-Tyr-OH). This compound is a critical building block in peptide synthesis and a key biomarker for oxidative stress[1], but its synthesis via direct nitration is notoriously prone to erratic yields and over-oxidation if strict kinetic and thermodynamic controls are not maintained.

Below, you will find a mechanistic troubleshooting guide, an optimized and self-validating protocol, and a quantitative breakdown of critical reaction parameters.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my reaction yielding a high percentage of 3-mono-nitrotyrosine instead of the desired 3,5-dinitrotyrosine? A: This is a classic issue of insufficient electrophilic aromatic substitution drive. The addition of the first nitro group at the 3-position significantly deactivates the phenolic ring due to its strong electron-withdrawing nature. To force the second nitration at the 5-position, a sustained, high concentration of the nitronium ion ( NO2+​ ) is required. If your nitric acid is degraded (lower specific gravity than required) or if water is introduced into the system prematurely, the concentration of NO2+​ drops, stalling the reaction at the mono-nitrated intermediate. Ensure you are using fuming or highly concentrated nitric acid (d 1.42) and that your sulfuric acid is anhydrous to act as an effective water sink[2].

Q: I am experiencing significant product loss, tar formation, and the generation of nitrogen dioxide (red fumes). What is causing this? A: You are observing oxidative degradation. The nitration of tyrosine is highly exothermic. If the internal temperature of the reaction vessel exceeds 10°C during the addition of the mixed acid, the nitric acid ceases to act solely as a nitrating agent and begins to act as a harsh oxidant. This leads to the oxidative cleavage of the aromatic ring and the aliphatic side chain, generating complex tar mixtures and drastically reducing your yield. Strict thermal management (cooling to -5°C) is non-negotiable[2].

Q: My reaction seems to proceed cleanly, but my isolated yield after workup is still below 40%. How can I improve recovery? A: 3,5-Dinitro-L-tyrosine retains some solubility in highly acidic aqueous media. If you quench the reaction with room-temperature water, the heat of dilution will warm the mixture, keeping the product in solution. The reaction must be quenched by pouring it directly over a large excess of crushed ice. This simultaneously dilutes the acid to force precipitation and absorbs the heat of dilution, maximizing the crystallization of the product[2].

Part 2: Optimized Experimental Protocol

This protocol is adapted from established modifications that improve upon earlier, more erratic methods, consistently yielding approximately 70% when executed with precise thermal control[2].

Self-Validating System: The success of this protocol relies on continuous internal temperature monitoring. If the temperature spikes above 0°C during step 3, the protocol is considered compromised, and a lower yield with higher impurity profiles should be expected.

Materials:

  • L-Tyrosine (105 g)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 450 mL)

  • Concentrated Nitric Acid ( HNO3​ , d 1.42, 85.5 mL)

  • Crushed Ice

Step-by-Step Methodology:

  • Dissolution: Equip a heavy-walled glass reactor with a mechanical stirrer and an internal thermometer. Add 450 mL of concentrated H2​SO4​ . Apply external cooling (ice/salt bath) to bring the acid to 10°C.

  • Substrate Addition: Slowly add 105 g of L-Tyrosine in small portions to the stirred sulfuric acid. Maintain the internal temperature at or below 10°C during this addition to prevent premature oxidation[2].

  • Deep Cooling: Once dissolution is complete, lower the external bath temperature and cool the reaction mixture to an internal temperature of -5°C[2].

  • Nitration (Critical Step): Begin the dropwise addition of 85.5 mL of HNO3​ (d 1.42). Adjust the addition rate so that the internal temperature never exceeds 0°C. This addition should take approximately 90 minutes[2].

  • Quenching: Once the addition is complete and the reaction has stirred for an additional 15 minutes at -5°C, carefully pour the entire reaction mixture over a large volume of vigorously stirred crushed ice. A yellow precipitate will form immediately.

  • Isolation: Filter the yellow precipitate under vacuum. Wash the filter cake extensively with ice-cold distilled water until the filtrate is neutral to pH paper.

  • Drying & Verification: Dry the product in a vacuum desiccator. Safety Note: 3,5-Dinitro-L-tyrosine is reported to explode upon rapid heating at approximately 230°C[2]. Melting point analysis must be conducted with extreme caution using minimal sample volumes behind a blast shield. LC-MS is the preferred method for purity validation.

Part 3: Quantitative Data & Visualization

Table 1: Impact of Reaction Parameters on 3,5-Dinitro-L-tyrosine Yield

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Yield
Nitration Temp > 10°C-5°C to 0°C Prevents oxidative ring cleavage; favors electrophilic substitution.~70%[2]
Acid Ratio ( H2​SO4​ : HNO3​ ) Low H2​SO4​ volume~5:1 (v/v) H2​SO4​ acts as a solvent and absorbs water, driving NO2+​ formation.High
Addition Rate Rapid (< 30 mins)Dropwise (~90 mins) Prevents localized exothermic spikes that lead to tar formation.High
Quench Method Ambient WaterCrushed Ice Minimizes solubility of the product during acid dilution.High

Reaction Workflow and Critical Control Points

G Start L-Tyrosine Starting Material Dissolve Dissolution in H2SO4 (Maintain < 10°C) Start->Dissolve Cool Cooling Phase (Target: -5°C) Dissolve->Cool C1 Critical: Prevents premature oxidation Dissolve->C1 Nitration Nitric Acid Addition (Dropwise, 90 mins) Cool->Nitration Quench Quench on Ice (Precipitation) Nitration->Quench C2 Critical: Controls exothermic nitration Nitration->C2 Isolate Filtration & Washing (3,5-diNO2-Tyr-OH) Quench->Isolate

Figure 1: Workflow for 3,5-Dinitro-L-tyrosine synthesis highlighting thermal control points.

References

  • Chalmers, J. R., Dickson, G. T., Elks, J., & Hems, B. A. (1949). 715. The Synthesis of Thyroxine and Related Substances. Part V. RSC Publishing. Available at:[Link]

  • Johnson, T. B., & Kohmann, E. F. (1915). STUDIES ON NITRATED PROTEINS. II. THE SYNTHESIS OF 3,5-DINITROTYROSINE. Journal of the American Chemical Society. Available at:[Link]

  • Lymar, S. V., & Hurst, J. K. (1996). Mechanism of Carbon Dioxide-Catalyzed Oxidation of Tyrosine by Peroxynitrite. Biochemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 3,5-Dinitrotyrosine as a Novel Marker for Nitrosative Stress

For researchers, scientists, and drug development professionals, the accurate measurement of nitrosative stress is a critical aspect of understanding disease pathology and evaluating therapeutic efficacy. While 3-Nitroty...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate measurement of nitrosative stress is a critical aspect of understanding disease pathology and evaluating therapeutic efficacy. While 3-Nitrotyrosine (3-NT) is a widely accepted biomarker, this guide explores the validation of a potentially more specific marker under conditions of severe stress: 3,5-Dinitrotyrosine (DNTyr). We will objectively compare the established performance of 3-NT with the prospective utility of DNTyr, providing the foundational logic and experimental frameworks required for its validation.

The Landscape of Nitrosative Stress and Biomarkers

Nitrosative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of biological systems to detoxify these reactive intermediates.[1][2] RNS, such as peroxynitrite (ONOO⁻), are formed from the reaction of nitric oxide (•NO) with superoxide (O₂•⁻).[3][4][5] These highly reactive molecules can inflict damage on a wide array of biomolecules, including proteins, lipids, and nucleic acids.[1]

A robust biomarker for nitrosative stress should be stable, specific to the reactive species , and measurable with sensitive and reproducible assays.[6] Protein tyrosine nitration stands out as a key post-translational modification resulting from nitrosative stress, producing stable markers that persist in biological systems.[7][8][9]

The Gold Standard: 3-Nitrotyrosine (3-NT)

3-Nitrotyrosine is the most extensively studied and validated biomarker for nitrosative stress.[2][10][11][12] Its formation is a hallmark of RNS activity and has been associated with numerous pathological conditions, from neurodegenerative diseases to cardiovascular disorders.[1][11][13] The presence of 3-NT is considered a reliable indicator of endogenous peroxynitrite activity.

The validation of 3-NT is supported by a wealth of analytical methods developed for its detection and quantification in various biological samples, including plasma, tissues, and urine.[4][10][14] These methods range from immunological assays like ELISA to highly specific and sensitive chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or electrochemical detection (ECD).[4][10][14][15][16]

The Emergence of 3,5-Dinitrotyrosine (DNTyr): A Marker of Intense Stress?

While 3-NT indicates the presence of nitrosative stress, the formation of 3,5-Dinitrotyrosine (DNTyr) is hypothesized to occur under conditions of more severe or prolonged exposure to RNS. This dinitrated form of tyrosine could potentially serve as a more specific marker for high-flux nitrosative environments. The validation of DNTyr, however, requires a rigorous comparative approach, leveraging the established methodologies for 3-NT.

The core principle behind validating DNTyr is to demonstrate that its formation correlates with the intensity of nitrosative stress and that it provides additional, or more specific, information compared to 3-NT alone.

Formation Pathway of Tyrosine Nitration

The formation of nitrated tyrosine species is a result of complex radical biochemistry. The primary pathways involve the generation of a tyrosyl radical, which then reacts with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine.[9][17] It is plausible that under conditions of sustained •NO₂ production, a second nitration event could occur on the same tyrosine residue, yielding DNTyr.

Caption: Formation of 3-NT and DNTyr from Tyrosine under Nitrosative Stress.

A Comparative Framework for Validation: DNTyr vs. 3-NT

The validation of DNTyr as a reliable biomarker necessitates a direct comparison with 3-NT across several key analytical and biological parameters.

Feature3-Nitrotyrosine (3-NT)3,5-Dinitrotyrosine (DNTyr) - Hypothesized
Formation Condition Formed under general nitrosative stress conditions.[5]Potentially formed under severe or chronic nitrosative stress.
Specificity A well-established, though general, marker of RNS activity.[18]May offer higher specificity for high-intensity stress environments.
Stability Chemically stable and suitable for analysis in biological samples.[2][10]Expected to be chemically stable, similar to 3-NT.
Analytical Methods Extensive portfolio of validated methods (ELISA, HPLC-MS/MS, IHC).[4][10][14]Methods would need to be adapted from 3-NT protocols, requiring specific antibodies and optimized chromatography.
Commercial Availability Readily available standards and antibody-based kits.[19][20][21]Limited commercial availability of standards and specific antibodies.
Biological Significance Implicated in the pathology of numerous diseases.[1][11][13]Biological impact is yet to be fully elucidated; could signify a more advanced disease state.

Experimental Protocols for Validation

A multi-pronged approach is essential for the robust validation of DNTyr. The following protocols, adapted from established 3-NT methodologies, provide a comprehensive framework.

Analytical Workflow for Biomarker Validation

The validation process follows a logical progression from sample acquisition to data interpretation, ensuring that each step is controlled and reproducible.

Analytical_Workflow cluster_quant Quantification Methods SampleCollection Biological Sample Collection (Plasma, Tissue, Urine) SamplePrep Sample Preparation (Protein Hydrolysis / Extraction) SampleCollection->SamplePrep Quantification Analyte Quantification SamplePrep->Quantification IHC Tissue Localization (Immunohistochemistry) SamplePrep->IHC DataAnalysis Data Analysis & Correlation IHC->DataAnalysis Validation Biomarker Validation DataAnalysis->Validation HPLC HPLC-MS/MS HPLC->DataAnalysis ELISA ELISA ELISA->DataAnalysis

Caption: A generalized workflow for the validation of nitrosative stress biomarkers.

Protocol 1: Quantification of DNTyr by HPLC-MS/MS

This method offers the highest sensitivity and specificity for quantifying nitrated tyrosine species.[22][23][24]

Objective: To accurately measure the concentration of DNTyr in biological samples and compare it to 3-NT levels.

Methodology:

  • Sample Preparation (Protein Hydrolysis):

    • To analyze protein-bound DNTyr, start with approximately 50 µg of purified protein or a protein-rich tissue homogenate.

    • Perform acid precipitation using an ice-cold solution of 0.1 M phosphoric acid and 0.23 M trichloroacetic acid (TCA) to pellet the proteins.

    • Resuspend the protein pellet and subject it to exhaustive enzymatic digestion. A common approach is to use pronase, a mixture of proteases, to ensure complete hydrolysis into individual amino acids.[16]

    • After digestion, extract the hydrolyzed amino acids with ice-cold acetonitrile to precipitate any remaining peptides. The supernatant will contain the free amino acids, including 3-NT and DNTyr.

    • Self-Validation Check: Spike a parallel sample with a known quantity of a stable isotope-labeled DNTyr standard before hydrolysis to accurately determine recovery and correct for sample loss during preparation.

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column for separation.

    • Develop a gradient elution method using a mobile phase consisting of an aqueous component with a mild acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient will need to be optimized to ensure baseline separation of DNTyr from 3-NT and other endogenous amino acids.

    • Causality: The C18 column separates molecules based on hydrophobicity. The addition of a second nitro group to DNTyr will alter its polarity compared to 3-NT, necessitating a carefully optimized gradient for distinct elution times.

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Determine the specific precursor-to-product ion transitions for both DNTyr and its stable isotope-labeled internal standard. This provides exceptional specificity, as the instrument is programmed to only detect molecules with that exact mass transition.

    • Trustworthiness: MRM is a highly specific detection method that minimizes the risk of false positives from co-eluting compounds, a known challenge in complex biological matrices.[15]

Protocol 2: High-Throughput Screening with a Competitive ELISA

While less specific than MS, an ELISA is invaluable for screening large numbers of samples.[19][20][21]

Objective: To develop a competitive ELISA for the semi-quantitative detection of DNTyr.

Methodology:

  • Plate Coating:

    • Coat a 96-well microplate with a DNTyr-conjugated protein (e.g., DNTyr-BSA). This will serve as the "capture" antigen.

    • Block the remaining protein-binding sites on the plate with a suitable blocking buffer (e.g., BSA or non-fat milk).

  • Competitive Reaction:

    • Incubate the wells with a mixture of the biological sample and a limited amount of a specific primary antibody against DNTyr.

    • Causality: DNTyr present in the sample will compete with the DNTyr-BSA coated on the plate for binding to the primary antibody. Higher concentrations of DNTyr in the sample will result in less antibody binding to the plate.

  • Detection:

    • Wash the plate to remove unbound antibody and sample components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that will bind to the primary antibody captured on the plate.

    • Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product.

    • Measure the absorbance using a plate reader. The signal intensity will be inversely proportional to the amount of DNTyr in the original sample.

  • Self-Validation Check:

    • Run a standard curve using known concentrations of free DNTyr on every plate.

    • Include positive controls (samples with known high levels of DNTyr) and negative controls (samples with no detectable DNTyr) to ensure the assay is performing correctly.

Protocol 3: Tissue Localization by Immunohistochemistry (IHC)

IHC provides crucial spatial information, identifying which cell types are experiencing high levels of nitrosative stress.[3][25][26]

Objective: To visualize the distribution of DNTyr within tissue sections.

Methodology:

  • Tissue Preparation:

    • Fix tissue samples in formalin and embed them in paraffin.

    • Cut thin sections (4-5 µm) and mount them on glass slides.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval to unmask the DNTyr antigen. This is a critical step for allowing the antibody to access its target.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Incubate the sections with a primary antibody specific for DNTyr.

    • Apply a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex.

    • Add a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

    • Counterstain with a nuclear stain like hematoxylin to provide anatomical context.

  • Specificity Controls (Trustworthiness):

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Blocking Control: Pre-incubate the primary antibody with an excess of free DNTyr peptide. This should abolish staining in the tissue, demonstrating the antibody's specificity for the target.[25]

Conclusion and Future Imperatives

The validation of 3,5-Dinitrotyrosine as a biomarker for nitrosative stress is a promising frontier in oxidative stress research. While 3-Nitrotyrosine remains the cornerstone for assessing RNS-mediated damage, DNTyr holds the potential to act as a more nuanced indicator of severe or prolonged stress, possibly correlating more closely with the advanced stages of disease.

The successful validation of DNTyr hinges on the development of specific and sensitive analytical tools, particularly high-affinity monoclonal antibodies and certified reference standards. The experimental frameworks provided in this guide, which are built upon the robust foundation of 3-NT research, offer a clear path forward. By systematically comparing DNTyr and 3-NT levels across various pathological models and clinical samples, the research community can definitively establish the role and utility of DNTyr in the clinical and research armamentarium against diseases rooted in nitrosative stress.

References

  • Use of 3-nitrotyrosine as a biomarker of oxidative and nitrosative stress in humans exposed to diesel exhaust. (URL: )
  • Key criteria of the validation process of a suitable biomarker of oxidative/ nitrosative stress. - ResearchGate. (URL: [Link])

  • Protein tyrosine nitration—Functional alteration or just a biomarker? - ScienceDirect. (URL: [Link])

  • Immunohistochemical detection of nitrotyrosine in postischemic cerebral cortex in gerbil. (URL: )
  • Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. (URL: [Link])

  • Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis? - MDPI. (URL: [Link])

  • Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites - PMC. (URL: [Link])

  • Immunohistochemical methods to detect nitrotyrosine - PubMed. (URL: [Link])

  • Protein tyrosine nitration--functional alteration or just a biomarker? - PubMed. (URL: [Link])

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges - ReCIPP. (URL: [Link])

  • Nitrosative protein tyrosine modifications: biochemistry and functional significance - BMB Reports. (URL: [Link])

  • Nitrosative Stress and Its Association with Cardiometabolic Disorders - MDPI. (URL: [Link])

  • 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases. (URL: [Link])

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges. (URL: [Link])

  • Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed. (URL: [Link])

  • Nitric oxide, oxidants, and protein tyrosine nitration - PNAS. (URL: [Link])

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges - ScienceDirect. (URL: [Link])

  • Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - MDPI. (URL: [Link])

  • Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. (URL: [Link])

  • Protein Tyrosine Nitration in Plant Nitric Oxide Signaling - Frontiers. (URL: [Link])

  • analytical methods. (URL: )
  • Immunohistochemical demonstration of nitrotyrosine, a biomarker of oxidative stress, in islet cells of the NOD mouse - PubMed. (URL: [Link])

  • Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC. (URL: [Link])

  • Nitrotyrosine ELISA Kit - Cell Biolabs, Inc.. (URL: [Link])

  • Determination of nitrotyrosine and tyrosine by high-performance liquid chromatography with tandem mass spectrometry and immunohistochemical analysis in livers of mice administered acetaminophen - PubMed. (URL: [Link])

  • ニトロチロシン測定キット 3-nitrotyrosine ELISA 【日本老化制御研究所】 酸化ストレスマーカー/NO stress. (URL: )
  • Could circulating biomarkers of nitrosative stress and protein glycoxidation be useful in patients with gastric cancer? - Frontiers. (URL: [Link])

  • Nitrotyrosine, ELISA kit - Hycult Biotech. (URL: [Link])

  • Comparison of nitration and oxidation of tyrosine in advanced human carotid plaque proteins - PMC. (URL: [Link])

  • Formation of nitrotyrosine by methylene blue photosensitized oxidation of tyrosine in the presence of nitrite - PubMed. (URL: [Link])

  • (PDF) 3-Nitrotyrosine: A versatile oxidative stress biomarker for major neurodegenerative diseases - ResearchGate. (URL: [Link])

  • 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed. (URL: [Link])

  • Nitrotyrosine - Wikipedia. (URL: [Link])

  • 酸化ストレスマーカー 3-nitrotyrosineを測定 OxiSelect™ ニトロチロシン定量ELISAキット. (URL: [Link])

  • May the Evaluation of Nitrosative Stress Through Selective Increase of 3-Nitrotyrosine Proteins Other Than Nitroalbumin and Domi. (URL: [Link])

  • 3-nitrotyrosine as a marker of oxidative stress in vit... - Diagnostyka Laboratoryjna. (URL: [Link])

  • Formation of 3-nitrotyrosine by riboflavin photosensitized oxidation of tyrosine in the presence of nitrite | Request PDF - ResearchGate. (URL: [Link])

  • Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods - PMC. (URL: [Link])

  • Generation of dityrosine and nitrotyrosine, and likely products from... - ResearchGate. (URL: [Link])

  • Mass spectrometry and 3-nitrotyrosine: Strategies, controversies, and our current perspective | Request PDF. (URL: [Link])

  • Nitric oxide, oxidants, and protein tyrosine nitration - PMC - NIH. (URL: [Link])

  • Identification of 3-Nitrotyrosine Modified Proteins by Mass Spectrometry - ResearchGate. (URL: [Link])

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Comparative

Introduction: The Analytical Challenge of 3,5-Dinitrotyrosine

Title: A Comprehensive Guide to Validating HPLC Methods for 3,5-Dinitrotyrosine Quantification In the landscape of oxidative and nitrosative stress biomarkers, 3,5-Dinitrotyrosine (3,5-DNT) represents a critical footprin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Guide to Validating HPLC Methods for 3,5-Dinitrotyrosine Quantification

In the landscape of oxidative and nitrosative stress biomarkers, 3,5-Dinitrotyrosine (3,5-DNT) represents a critical footprint of severe, localized protein damage. Formed when proteins are exposed to excess peroxynitrite (ONOO⁻) or nitrogen dioxide radicals, 3,5-DNT is a direct indicator of profound inflammatory pathology[1][2].

As an Application Scientist, the most common pitfall I observe in biomarker quantification is the over-reliance on antibody-based assays (ELISAs). While convenient, ELISAs suffer from severe epitope masking during protein oligomerization and cross-reactivity with mono-nitrated species[1]. To achieve true quantitative rigor, chromatographic separation is mandatory. This guide provides a definitive, comparative framework for selecting the right modality and outlines a self-validating, ICH Q2(R2)-compliant protocol for the HPLC quantification of 3,5-DNT.

Pathway Tyr L-Tyrosine Mono 3-Nitrotyrosine (Intermediate) Tyr->Mono Nitration ONOO Peroxynitrite (ONOO⁻) ONOO->Mono Oxidative Stress Di 3,5-Dinitrotyrosine (Target Analyte) Mono->Di Excess Nitration

Fig 1. Peroxynitrite-mediated nitration pathway of L-Tyrosine to 3,5-Dinitrotyrosine.

Part 1: Comparative Analysis of Analytical Modalities

Before committing to method validation, it is crucial to objectively compare HPLC with alternative platforms. The choice of modality dictates the sensitivity, throughput, and sample preparation burden.

1. GC-MS (Gas Chromatography-Mass Spectrometry) While highly sensitive, GC-MS requires extensive derivatization (e.g., trimethylsilylation) to volatilize amino acids. This harsh sample preparation can lead to incomplete reactions and artifactual nitration or degradation of existing tyrosine derivatives, making it suboptimal for 3,5-DNT[2][3].

2. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) The gold standard for trace analysis in complex biological matrices. Using electrospray ionization (ESI) and collision-induced dissociation (CID), LC-MS/MS provides absolute structural confirmation and sub-fmol sensitivity[4][5]. However, it is capital-intensive and susceptible to matrix-induced ion suppression.

3. HPLC-UV/DAD (High-Performance Liquid Chromatography with Diode Array Detection) The workhorse of the analytical lab. While it lacks the absolute sensitivity of LC-MS/MS, a highly optimized HPLC-DAD method is cost-effective, robust, and immune to ion suppression. By leveraging the unique absorbance shift of the dinitrophenol ring at 356 nm, HPLC-DAD achieves excellent specificity against un-nitrated peptides[6].

Table 1: Performance Comparison of Analytical Alternatives
ParameterHPLC-UV/DADLC-MS/MS (ESI)GC-MS
Sensitivity (LOD) Moderate (~10-50 ng/mL)High (~0.1-1 ng/mL)High (~1-5 ng/mL)
Specificity High (at 356 nm)Very High (MRM transitions)High (Mass fragments)
Sample Prep Simple (Hydrolysis + SPE)Simple (Hydrolysis + SPE)Complex (Derivatization)
Matrix Effects Low (Chromatographic resolution)High (Ion suppression)Moderate
Cost / Throughput Low Cost / High ThroughputHigh Cost / High ThroughputModerate Cost / Low Throughput

Part 2: Mechanistic Rationale for HPLC Method Development

To build a self-validating system, every experimental parameter must be grounded in the physicochemical properties of the analyte.

The Zwitterion Dilemma: 3,5-DNT is an amphoteric molecule. At physiological pH, it exists as a highly hydrophilic zwitterion, which results in poor retention on standard Reversed-Phase (RP) C18 columns[7].

The Solution (Causality of Choice): Rather than resorting to complex ion-pairing reagents that contaminate the system, we manipulate the mobile phase pH. By acidifying the mobile phase to pH ~2.5 (using 0.5% Acetic Acid), we fully protonate the carboxylate group and suppress the ionization of the phenolic hydroxyl[6][7]. This forces the molecule into its most hydrophobic state, ensuring strong, reproducible retention on a core-shell C18 stationary phase. The core-shell architecture (e.g., 2.7 µm) minimizes longitudinal diffusion, yielding sharp peaks and baseline resolution from the structurally similar 3-nitrotyrosine[7].

Part 3: ICH Q2(R2) Validation Framework

In November 2023, the ICH adopted the Q2(R2) guidelines, marking a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[8]. A method is only valid if it is demonstrably "fit for its intended purpose"[8][9].

Workflow Dev Method Development Spec Specificity (Resolution > 1.5) Dev->Spec Lin Linearity & Range (Residual Analysis) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Sens Sensitivity (LOD/LOQ via S/N) Acc->Sens Valid Validated Method Sens->Valid

Fig 2. ICH Q2(R2) compliant lifecycle workflow for HPLC analytical method validation.

Table 2: Target Validation Parameters for 3,5-DNT (ICH Q2(R2) Standards)
Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Unambiguous analyte measurementPeak purity index > 0.990; Rs > 1.5
Linearity Proportional response across rangeR² ≥ 0.999; Random residual distribution
Accuracy Closeness to true value85% – 115% recovery at 3 levels
Precision (Repeatability) Intra-assay variance%RSD ≤ 5.0% (for biological matrices)
Sensitivity (LOQ) Lowest quantifiable levelS/N ≥ 10:1 with %RSD ≤ 10%

Part 4: Step-by-Step Experimental Protocol

This protocol provides a self-validating workflow for extracting and quantifying 3,5-DNT from biological matrices (e.g., tissue homogenates).

Phase 1: Sample Preparation (Enzymatic Hydrolysis)

Crucial Note: Avoid acid hydrolysis (6M HCl at 110°C), as it can artificially nitrate tyrosines or degrade existing dinitrotyrosines[5].

  • Homogenization: Suspend 50 mg of tissue in 500 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).

  • Enzymatic Cleavage: Add 100 µg of Pronase E (a broad-spectrum protease). Incubate at 37°C for 18 hours to ensure complete cleavage of peptide bonds without degrading the nitro groups.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • SPE Cleanup: Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 0.1% formic acid, then elute the amphoteric amino acids using 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in 100 µL of Mobile Phase A.

Phase 2: HPLC-DAD Analytical Conditions
  • System Setup: Equip the HPLC with a Diode Array Detector (DAD) and a Core-Shell C18 column (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phases:

    • Phase A: 0.5% Acetic Acid in LC-MS grade Water[6].

    • Phase B: 100% Methanol.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to focus polar analytes).

    • 2-10 min: Linear gradient to 40% B.

    • 10-12 min: Flush at 95% B.

    • 12-15 min: Re-equilibrate at 5% B.

  • Detection: Extract the chromatogram at 356 nm . At this wavelength, native tyrosine and standard peptides are virtually invisible, providing extreme selectivity for the dinitrophenol chromophore[6].

Phase 3: Executing the Validation
  • System Suitability Test (SST): Inject a standard mix of L-Tyrosine, 3-Nitrotyrosine, and 3,5-DNT. Confirm that the resolution (Rs) between 3-NT and 3,5-DNT is > 1.5.

  • Linearity: Inject 6 calibration standards ranging from 10 ng/mL to 500 ng/mL. Plot peak area vs. concentration. Under ICH Q2(R2), you must plot the residuals to prove the absence of non-linear trends[8].

  • Accuracy & Precision: Spike blank matrix with 3,5-DNT at 20, 100, and 400 ng/mL. Process 6 replicates per level through the entire extraction protocol. Calculate the % Recovery and %RSD to ensure they meet the criteria in Table 2.

Conclusion

Validating an HPLC method for 3,5-Dinitrotyrosine requires a deep understanding of the analyte's chemistry. By utilizing enzymatic hydrolysis to prevent artifactual nitration, manipulating mobile phase pH to overcome zwitterionic hydrophilicity, and leveraging specific UV absorbance at 356 nm, laboratories can establish a robust, ICH Q2(R2)-compliant assay. This ensures that the resulting data is not just a number, but a biologically accurate reflection of nitrosative stress.

References

  • IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained".[Link]

  • ICH.org. "Validation of Analytical Procedures Q2(R2)".[Link]

  • NIH.gov. "Detection, identification, and quantification of oxidative protein modifications".[Link]

  • ResearchGate.net. "Investigation of Tyrosine Nitration in Proteins by Mass Spectrometry".[Link]

  • ACS.org. "Liquid- and Gas-Phase Nitration of Bovine Serum Albumin Studied by LC−MS and LC−MS/MS Using Monolithic Columns".[Link]

  • NIH.gov. "Peroxynitrite-mediated nitration of peptides: characterization of the products by electrospray and combined gas chromatography-mass spectrometry". [Link]

  • Helixchrom.com. "HPLC Methods for analysis of Tyrosine". [Link]

  • ACS.org. "Underivatized Amino Acid Chromatographic Separation".[Link]

  • NIH.gov. "Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices".[Link]

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Safety & Regulatory Compliance

Safety

Part 1: Chemical Profile &amp; Causality of Hazards

An essential component of responsible drug development and peptide synthesis is the rigorous management of chemical waste. 3,5-Dinitro-L-tyrosine (often abbreviated as 3,5-Dinitro-tyr-oh or Fmoc-3,5-dinitro-L-tyrosine wh...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of responsible drug development and peptide synthesis is the rigorous management of chemical waste. 3,5-Dinitro-L-tyrosine (often abbreviated as 3,5-Dinitro-tyr-oh or Fmoc-3,5-dinitro-L-tyrosine when protected) is a non-proteinogenic amino acid widely utilized as a hapten in immunology and a building block in solid-phase peptide synthesis[1][2].

Due to the presence of two electron-withdrawing nitro groups on the aromatic ring, this compound presents specific physicochemical behaviors that dictate strict disposal protocols. As a Senior Application Scientist, I have designed this guide to provide you with a self-validating, field-proven methodology for the safe containment, storage, and disposal of 3,5-Dinitro-tyr-oh waste streams.

Before executing any disposal protocol, it is critical to understand why specific containment strategies are required. 3,5-Dinitro-L-tyrosine is a nitrated aromatic compound. While not classified as a high-explosive like TNT, poly-nitrated organics possess inherent energetic potential and environmental persistence[1][3].

Causality in Disposal Choices:

  • Environmental Persistence: The nitro groups resist standard biological degradation processes utilized in municipal wastewater treatment facilities. Therefore, aqueous solutions containing this compound must never be discharged into sanitary sewers[4][5].

  • Dust Generation: In its solid monohydrate form, the compound is a fine powder. Inhalation is a primary exposure route, necessitating wet-wiping or HEPA-filtered vacuuming for spills, and double-bagging for solid waste[6][7].

  • Chemical Incompatibility: Nitroaromatics can react exothermically when mixed with strong reducing agents or concentrated alkalis. Waste segregation is paramount[8].

Quantitative Hazard Summary
Property / HazardSpecification / ClassificationOperational Implication
CAS Number 17360-11-1 (Monohydrate)[9]Use for exact EHS waste profiling.
Molecular Formula C9H9N3O7[1]High nitrogen/oxygen content; avoid oxidizers.
Physical State Solid (Powder)[7]High risk of aerosolization; handle in fume hood.
Aquatic Toxicity May cause long-lasting harmful effects[10]Absolute prohibition on drain disposal.
GHS Classification Acute Tox. 4 (Oral), Eye Dam. 1 (varies by supplier)[6][10]Requires dedicated PPE (nitrile gloves, goggles) during waste handling.

Part 2: Waste Stream Segregation & Logic Workflow

The following diagram maps the logical decision tree for isolating and preparing 3,5-Dinitro-tyr-oh waste for institutional disposal.

G Start Generate 3,5-Dinitro-tyr-oh Waste Type Determine Waste State Start->Type Solid Solid Waste (Powder, Gels, PPE) Type->Solid Solid / Residue Liquid Liquid Waste (Solvent Mixtures, Aqueous) Type->Liquid Solution / Wash Drain PROHIBITED: Drain or Regular Trash Type->Drain SolidCont Seal in double-bagged clear liners or hard-walled poly buckets Solid->SolidCont LiquidCont Collect in chemically compatible HDPE carboys. DO NOT MIX with strong bases/oxidizers Liquid->LiquidCont Label Attach Red Hazardous Waste Tag List full chemical name SolidCont->Label LiquidCont->Label SAA Store in Satellite Accumulation Area (SAA) Use secondary containment Label->SAA EHS Submit EHS Pickup Request Transfer to Licensed Facility SAA->EHS

Caption: Operational workflow for the segregation, containment, and disposal of 3,5-Dinitro-L-tyrosine waste.

Part 3: Step-by-Step Disposal Methodology

This protocol ensures compliance with standard Environmental Health and Safety (EHS) regulations for laboratory chemical waste[4][5][8].

Phase 1: Preparation and Containment Selection
  • PPE Verification: Don standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves[7]. If handling large quantities of dry powder outside a fume hood, an N95 or equivalent particulate respirator is recommended to prevent inhalation of aerosolized hapten[9].

  • Container Selection:

    • For Solids: Use a 5-gallon screw-top bucket lined with a clear, heavy-duty poly bag[8]. Do not use biohazard bags for chemical waste[4].

    • For Liquids: Use high-density polyethylene (HDPE) carboys. Ensure the container is chemically compatible with the primary solvent (e.g., DMF or DCM if generated during peptide synthesis)[5].

Phase 2: Waste Collection
  • Solid Waste Collection: Sweep up any spilled powder using a dedicated brush, or preferably, use damp paper towels to avoid dust formation[6][7]. Place the contaminated towels, empty reagent bottles, and contaminated gloves into the lined poly bucket. Tie and seal the bag securely[8].

  • Liquid Waste Collection: Pour solutions containing 3,5-Dinitro-tyr-oh into the designated liquid waste carboy using a funnel. Critical Causality: Remove the funnel immediately after pouring and cap the container tightly to prevent vapor escape and comply with RCRA closed-container regulations[5].

  • First Rinse Protocol: The first rinsate from glassware used to synthesize or transfer 3,5-Dinitro-tyr-oh must be collected as hazardous waste. Subsequent rinses may be disposed of normally, provided institutional EHS guidelines permit[5].

Phase 3: Labeling and SAA Storage
  • Tagging: Attach a standardized Hazardous Waste Tag to the container immediately upon adding the first drop/gram of waste[4].

    • Nomenclature: Write "3,5-Dinitro-L-tyrosine" in full. Do not use abbreviations like "3,5-Dinitro-tyr-oh" or chemical formulas on waste tags, as this violates EHS identification standards.

  • Satellite Accumulation Area (SAA): Move the sealed, tagged container to the lab's designated SAA. Place the container inside a secondary containment tray to capture any potential leaks[11][12]. Ensure the SAA is kept away from heat sources and direct sunlight[9].

Phase 4: Final Handover
  • EHS Notification: Once the container is full (do not fill past the shoulder of a liquid container) or reaches the institutional time limit (often 6 to 8 months), submit a chemical waste pickup request to your institution's EHS department[5][11]. EHS will transfer the material to a licensed waste disposal facility for high-temperature incineration[3][10].

References

  • PubChem. "3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948". National Institutes of Health. Available at:[Link]

  • Angene Chemical. "Safety Data Sheet: N-Acetyl-3,5-dinitro-L-tyrosine". Available at: [Link]

  • Aladdin Scientific. "SAFETY DATA SHEET: 3,5-Dinitro-Tyr-OH". Available at: [Link]

  • Dartmouth College EHS. "Hazardous Waste Disposal Guide". Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Available at: [Link]

  • Massachusetts Institute of Technology (MIT). "Procedure for Disposing of Hazardous Waste". Available at: [Link]

  • University of North Carolina (UNC). "Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan". Available at: [Link]

  • Stanford University Environmental Health & Safety. "Chemical Waste Disposal". Available at: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dinitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of 3,5-Dinitro-L-tyrosine 3,5-Dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 3,5-Dinitro-L-tyrosine

3,5-Dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two nitro groups on the aromatic ring.[1] This modification is instrumental in its use in biochemical research, particularly in studies of protein modifications and as a biomarker for oxidative stress.[1][2] However, the introduction of nitro groups can also alter the compound's reactivity and toxicological profile.

While some safety data sheets (SDS) may state that there are no known hazards, it is crucial to recognize that the data for many specialized chemicals can be limited.[3] Other authoritative sources, such as the PubChem database, classify 3,5-Dinitro-L-tyrosine as a substance that can cause serious eye damage and may have long-lasting harmful effects on aquatic life.[4] Therefore, a cautious and proactive approach to safety is paramount. The presence of nitro functional groups suggests that upon combustion, hazardous decomposition products like oxides of carbon and nitrogen will be released.[3]

Given the potential for eye damage and the general principle of minimizing chemical exposure, the following personal protective equipment (PPE) and handling procedures are recommended.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3,5-Dinitro-L-tyrosine, particularly in its solid, powdered form which can be easily inhaled or come into contact with skin and eyes.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash gogglesTo protect against dust particles and potential splashes. The GHS classification indicates a risk of serious eye damage.[4]
Hand Protection Nitrile glovesTo prevent skin contact. While specific breakthrough times are not always available for specialized compounds, nitrile provides good general chemical resistance.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[3][5]

Step-by-Step Operational Protocol for Safe Handling

This protocol outlines the essential steps for safely handling 3,5-Dinitro-L-tyrosine in a laboratory setting.

3.1. Preparation and Engineering Controls

  • Designated Work Area: Conduct all work with 3,5-Dinitro-L-tyrosine in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation. If a fume hood is not available, use local exhaust ventilation.[3]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.[5]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

3.2. Handling the Compound

  • Don PPE: Put on your lab coat, nitrile gloves, and chemical splash goggles.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the powder from becoming airborne.

  • Avoid Dust Formation: Handle the compound gently to minimize the creation of dust.[3]

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Clean-Up: Clean any spills immediately, as outlined in the spill management protocol below.

Spill Management and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.

4.1. Small Spills

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: If it is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne.

  • Clean-Up: Using appropriate tools, carefully sweep or wipe up the spilled material.[3] Place the contaminated materials into a designated, sealed waste container.

  • Decontamination: Clean the spill area with soap and water.

4.2. Large Spills For large spills, the following procedure should be followed:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Specialized PPE: For large spills, a full suit, boots, and a self-contained breathing apparatus (SCBA) may be necessary. It is recommended to consult a specialist before handling a large spill.[3]

  • Containment and Collection: Use a shovel or other appropriate tools to place the spilled material into a convenient and sealed waste disposal container.[3]

4.3. Waste Disposal

  • Segregation: All waste contaminated with 3,5-Dinitro-L-tyrosine, including gloves, weighing paper, and contaminated cleaning materials, should be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[3] Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and steps in the safe handling of 3,5-Dinitro-L-tyrosine.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency gather_ppe Gather Required PPE check_emergency->gather_ppe don_ppe Don PPE (Goggles, Gloves, Lab Coat) gather_ppe->don_ppe Proceed to Handling handle_compound Handle Compound (Avoid Dust) don_ppe->handle_compound dispose_waste Dispose of Waste in Labeled Container handle_compound->dispose_waste After Use decontaminate Decontaminate Work Area and Remove PPE dispose_waste->decontaminate

Caption: Workflow for the safe handling of 3,5-Dinitro-L-tyrosine.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Tyr(3,5-diNO2)-OH H2O. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-dinitro-L-tyrosine. PubChem Compound Summary for CID 439948. Retrieved from [Link]

Sources

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